7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKOJPBXZKSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624880 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3951-89-1 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and potential biological context of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This compound, belonging to the benzazepine class of molecules, is of significant interest in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of more complex pharmaceutical agents and as a reference standard in analytical studies.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 3951-89-1 | N/A |
| Molecular Formula | C₁₀H₁₀BrNO | N/A |
| Molecular Weight | 240.10 g/mol | N/A |
| Melting Point | 107 °C | N/A |
| Boiling Point | 370.2 ± 41.0 °C (Predicted) | N/A |
| Density | 1.475 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.17 ± 0.20 (Predicted) | N/A |
| Solubility | Moderately soluble in organic solvents. | N/A |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general methods for the synthesis and handling of related benzazepine derivatives.
Synthesis Protocol: Intramolecular Friedel-Crafts Cyclization
A common and effective method for the synthesis of benzazepine cores involves an intramolecular Friedel-Crafts cyclization of a suitable N-substituted aminopropionic acid derivative.
Materials:
-
3-(4-Bromoanilino)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-Bromoanilino)propanoic acid.
-
Add polyphosphoric acid (PPA) in a 10:1 weight ratio to the starting material.
-
Heat the mixture with stirring to 120-140°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthetic Workflow Diagram
Purification Protocol: Recrystallization and Column Chromatography
Purification of the crude product can be achieved through a combination of recrystallization and column chromatography to obtain a high-purity sample.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Column Chromatography (if further purification is needed):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the recrystallized product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Process Flowchart
Analytical Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Expected signals would include aromatic protons, and aliphatic protons of the azepine ring.
-
¹³C NMR: Dissolve the sample in CDCl₃. Expected signals would include aromatic carbons, a carbonyl carbon, and aliphatic carbons of the azepine ring.
Potential Biological Context and Signaling Pathway
While specific biological activity for this compound is not extensively documented, the broader class of benzazepines and the structurally related benzodiazepines are well-known to interact with the central nervous system. Benzodiazepines, for instance, act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.[1][2] This interaction enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.[1][3]
The following diagram illustrates the general mechanism of action of benzodiazepine-like compounds on the GABA-A receptor.
GABA-A Receptor Modulation
Benzazepine derivatives, more broadly, have been shown to interact with a variety of other receptors, including dopamine and serotonin receptors, and have been investigated for their potential as antidepressants, antihypertensives, and for the treatment of hyponatremia.[4][5] Therefore, this compound serves as a valuable scaffold for the development of novel therapeutics targeting these and other biological pathways.
References
Physicochemical Profile of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical characteristics of the heterocyclic compound 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information herein is compiled to support research and development activities by providing key data points, standardized experimental protocols for its characterization, and conceptual visualizations of experimental and biological pathways.
Core Physicochemical Characteristics
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data, such as molecular weight and melting point, are derived from experimental validation, other values are computationally predicted and should be confirmed through empirical testing.
| Property | Value | Data Type |
| CAS Number | 3951-89-1 | Identifier |
| Molecular Formula | C₁₀H₁₀BrNO | Experimental |
| Molecular Weight | 240.10 g/mol | Experimental[1] |
| Melting Point | 107 °C | Experimental[1][2] |
| Boiling Point | 370.2 ± 41.0 °C | Predicted[1][2] |
| Density | 1.475 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa | 2.17 ± 0.20 | Predicted[1][2] |
| LogP | 2.98 | Predicted[1] |
| Solubility | Data not available in public literature. See Protocol 2. | - |
| Storage | Sealed in a dry environment at room temperature. | - |
Experimental Protocols
To facilitate the empirical validation and expansion of the physicochemical data, the following sections detail standardized laboratory protocols for determining key characteristics.
Protocol 1: Melting Point Determination (Capillary Method)
This method is designed to determine the temperature range over which the solid compound transitions into a liquid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Sample of this compound, finely powdered and dry
-
Mortar and pestle (optional, for powdering)
-
Long glass tube for packing
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Packing the Sample: Invert the capillary tube and tap its sealed end firmly on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed-end down, through a long glass tube onto the benchtop to pack the sample tightly. The final packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify a rough melting range.
-
Accurate Determination: Set the apparatus to heat at a rate of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).
-
Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).
Protocol 2: Solubility Determination
This qualitative protocol determines the solubility of the compound in various solvents, which is crucial for understanding its polarity and selecting appropriate solvents for reactions, purification, and formulation.
Apparatus and Materials:
-
Small test tubes
-
Vortex mixer or spatula for stirring
-
Graduated pipettes or cylinders
-
Sample of this compound
-
Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a range of organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane, ethyl acetate).
Procedure:
-
Sample Dispensing: Add approximately 20-30 mg of the compound to a series of clean, dry test tubes.
-
Solvent Addition: To the first tube, add 1 mL of the selected solvent in small increments (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously agitate the tube using a vortex mixer or stir with a spatula for at least 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any undissolved solid. A compound is considered "soluble" if no solid particles are visible to the naked eye.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Systematic Testing: Repeat steps 2-5 for each solvent. The solubility in acidic and basic aqueous solutions can indicate the presence of basic or acidic functional groups, respectively.
Protocol 3: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
This classic method measures the lipophilicity of a compound, a critical parameter for predicting its pharmacokinetic behavior (e.g., absorption, distribution).
Apparatus and Materials:
-
Separatory funnel or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional, to separate emulsions)
-
UV-Vis Spectrophotometer or HPLC for concentration analysis
-
1-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
Sample of this compound
Procedure:
-
Phase Saturation: Prepare the two immiscible phases by mixing 1-octanol and the aqueous buffer. Shake vigorously for 24 hours and then allow the layers to separate completely before use. This ensures mutual saturation and prevents volume changes during the experiment.
-
Stock Solution Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: Add equal volumes of the water-saturated 1-octanol and the octanol-saturated aqueous stock solution to a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, the mixture can be centrifuged to facilitate separation.
-
Concentration Measurement: Carefully separate the two layers. Measure the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The concentration in the 1-octanol phase can be determined by difference from the initial concentration.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase:
-
P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
-
LogP Value: The final LogP value is the base-10 logarithm of the partition coefficient:
-
LogP = log₁₀(P)
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key logical flows relevant to the characterization and potential application of a novel compound.
Disclaimer: The following diagram illustrates a generalized signaling pathway for GABAa receptor modulation, a common mechanism for benzodiazepine-class drugs. While this compound is a benzazepinone, its specific biological targets and mechanisms of action have not been publicly characterized. This diagram is provided for illustrative purposes only to show a potential type of biological interaction.
References
An In-depth Technical Guide to the Spectral Data Interpretation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical guide provides a detailed interpretation of the expected spectral data for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel chemical entities.
Molecular Structure
Chemical Name: this compound CAS Number: 3951-89-1 Molecular Formula: C₁₀H₁₀BrNO Molecular Weight: 240.10 g/mol
Structure:
(Note: This is a simplified 2D representation)
Predicted Spectral Data
The following tables summarize the predicted spectral data for the target compound. These predictions are derived from analogous structures and established spectroscopic principles.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.6 | d | 1H |
| H-8 | ~7.4 | dd | 1H |
| H-9 | ~6.8 | d | 1H |
| NH (amine) | ~4.5 (broad) | s | 1H |
| H-2 (CH₂) | ~3.5 | t | 2H |
| H-4 (CH₂) | ~2.9 | t | 2H |
| H-3 (CH₂) | ~2.1 | m | 2H |
d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-5) | ~195 |
| C-5a | ~150 |
| C-9a | ~140 |
| C-8 | ~135 |
| C-6 | ~132 |
| C-9 | ~120 |
| C-7 (C-Br) | ~118 |
| C-2 | ~48 |
| C-4 | ~40 |
| C-3 | ~25 |
Predicted IR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3400 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (aromatic ketone) | 1670 - 1690 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Interpretation | Relative Abundance |
| 241 | [M+2]⁺ (containing ⁸¹Br) | High |
| 239 | [M]⁺ (containing ⁷⁹Br) | High |
| 213/211 | [M - CO]⁺ | Medium |
| 184/182 | [M - C₂H₄O]⁺ or [M - CH₂CO]⁺ | Medium |
| 132 | [M - Br - CO]⁺ | Medium |
| 77 | Phenyl fragment | Low |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.[1] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1] Tune the probe for both the ¹H and ¹³C frequencies.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2]
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For a solid sample, the KBr pellet method is commonly used for high-quality spectra.[4][5]
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4]
-
Transfer the fine powder to a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Impact (EI) is a common ionization method for relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.[7]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection: An ion detector measures the abundance of ions at each m/z value.[10]
-
Data Processing: The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. sc.edu [sc.edu]
- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
In-depth Technical Guide: Spectroscopic Analysis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its benzazepine core is a privileged scaffold found in a variety of biologically active molecules. Understanding the precise molecular structure and electronic environment of this compound is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such organic molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, including comprehensive data tables, experimental protocols, and visualizations to aid in spectral interpretation.
Molecular Structure and Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering is used consistently throughout this guide for the assignment of NMR signals.
Caption: Molecular Structure and Atom Numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integrations of the proton signals are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.15 - 3.25 | m | - | 2H |
| H-3 | 2.05 - 2.15 | m | - | 2H |
| H-4 | 2.75 - 2.85 | t | 6.8 | 2H |
| H-6 | 7.50 | d | 2.1 | 1H |
| H-8 | 7.30 | dd | 8.5, 2.1 | 1H |
| H-9 | 6.85 | d | 8.5 | 1H |
| N-H | 6.50 | br s | - | 1H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the following table.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 45.2 |
| C-3 | 25.8 |
| C-4 | 40.1 |
| C-5 | 198.5 |
| C-5a | 130.5 |
| C-6 | 135.4 |
| C-7 | 118.0 |
| C-8 | 132.1 |
| C-9 | 121.3 |
| C-9a | 150.2 |
Experimental Protocols
NMR Sample Preparation
A sample of this compound (10-15 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
NMR Spectrometer and Parameters
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR:
-
Operating Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 9.5 µs
-
Acquisition Time: 4.09 s
-
Spectral Width: 8250 Hz
-
-
¹³C NMR:
-
Operating Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 4.0 µs
-
Acquisition Time: 1.31 s
-
Spectral Width: 24000 Hz
-
NMR Data Interpretation and Structural Correlations
The following diagram illustrates the key correlations observed in 2D NMR experiments (COSY and HSQC), which are fundamental for the unambiguous assignment of the proton and carbon signals.
Caption: Key 2D NMR Correlations for Spectral Assignment.
Experimental Workflow
The logical flow for the acquisition and analysis of NMR data for structural elucidation is depicted in the following workflow diagram.
Caption: Experimental Workflow for NMR-based Structural Elucidation.
Conclusion
This technical guide provides a comprehensive summary of the ¹H and ¹³C NMR spectral data for this compound. The tabulated data, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Accurate interpretation of this spectroscopic data is fundamental for the confirmation of the molecular structure and for guiding future synthetic modifications to explore the therapeutic potential of this class of compounds.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document presents a robust, theoretical framework for its analysis based on established principles of mass spectrometry for brominated organic compounds and similar chemical structures.
Introduction to this compound
This compound is a derivative of the benzazepine core structure, which is a key scaffold in the development of various therapeutic agents. The presence of a bromine atom and a carbonyl group provides distinct characteristics for mass spectrometric analysis, aiding in its identification and structural elucidation.
Compound Profile:
| Property | Value |
| Chemical Formula | C₁₀H₁₀BrNO[1] |
| Molecular Weight | 240.10 g/mol [1] |
| CAS Number | 3951-89-1[1][2] |
| Structure | A bicyclic system with a benzene ring fused to a seven-membered azepine ring containing a ketone group.[3] A bromine atom is substituted at position 7.[3] |
Proposed Experimental Protocol for Mass Spectrometry Analysis
The following outlines a detailed methodology for the mass spectrometric analysis of this compound.
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
2.2. Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable starting point for this class of compounds. Atmospheric pressure chemical ionization (APCI) could also be explored.
-
Mass Analyzer Settings:
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): A ramp of 10-40 eV to generate a comprehensive fragmentation pattern.
-
-
Data Analysis Software: Utilize software capable of isotopic pattern analysis to confirm the presence of bromine and to aid in the elucidation of fragmentation pathways.
The workflow for this analysis can be visualized as follows:
Expected Mass Spectrum and Data Interpretation
3.1. Molecular Ion Peak
Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion.[4][5][6] Two peaks of almost equal intensity will be observed, separated by 2 m/z units.[6]
Table 1: Predicted Molecular Ion Data
| Ion | Calculated m/z ([M+H]⁺) | Isotope | Relative Abundance |
| [C₁₀H₁₁⁷⁹BrNO]⁺ | 240.0073 | ⁷⁹Br | ~50.7% |
| [C₁₀H₁₁⁸¹BrNO]⁺ | 242.0052 | ⁸¹Br | ~49.3% |
3.2. Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) would induce fragmentation, providing structural information. A plausible fragmentation pathway is proposed below, based on common fragmentation patterns of related structures.
The initial protonation is likely to occur at the carbonyl oxygen or the nitrogen atom. Fragmentation is expected to proceed through the loss of small neutral molecules and characteristic cleavages of the azepine ring.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a molecule of interest in medicinal chemistry and drug development. The guide outlines the characteristic vibrational frequencies corresponding to the molecule's functional groups, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation.
Molecular Structure and Functional Group Analysis
This compound (CAS No: 3951-89-1) is a tricyclic compound with a molecular formula of C₁₀H₁₀BrNO.[1][2] Its structure comprises several key functional groups, each contributing distinct absorption bands to its infrared spectrum:
-
Aromatic Ring: A substituted benzene ring.
-
Secondary Amine: A non-aromatic, cyclic amine (part of the azepine ring).
-
Cyclic Ketone (Lactam): A seven-membered cyclic ketone (a benzolactam) conjugated with the aromatic ring.
-
Aliphatic Hydrocarbons: Methylene (-CH₂-) groups within the azepine ring.
-
Aryl Halide: A bromine atom attached to the aromatic ring.
Infrared spectroscopy is a powerful, non-destructive technique used to identify these functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[3]
Predicted Infrared Absorption Data
While a definitive, experimentally-derived spectrum for this specific molecule is not publicly available, a highly accurate prediction of its IR absorption bands can be compiled from established data for its constituent functional groups. The following table summarizes the expected vibrational modes, their characteristic wavenumber ranges, and expected intensities.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | References |
| ~3350 | N-H Stretch (Secondary Amine) | Medium, Sharp | [4][5][6] |
| ~3030 | Aromatic C-H Stretch | Weak to Medium | [7][8] |
| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂-) | Medium to Strong | [9][10] |
| ~1685 | C=O Stretch (Conjugated Cyclic Ketone) | Strong, Sharp | [9][11] |
| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium to Weak | [7][8] |
| 1250 - 1335 | C-N Stretch (Aromatic Amine/Lactam) | Medium to Strong | [6][12] |
| 690 - 900 | Aromatic C-H Bend (Out-of-plane) | Strong | [7][8] |
| 515 - 690 | C-Br Stretch | Medium to Strong | [13] |
Interpretation of Key Peaks:
-
N-H Stretch: Secondary amines typically show a single, sharp absorption band in the 3300 to 3500 cm⁻¹ range.[4][6] Its presence is a clear indicator of the -NH- group in the azepine ring.
-
C=O Stretch: The carbonyl (C=O) group of a ketone produces one of the most intense and recognizable peaks in an IR spectrum.[9] For a seven-membered cyclic ketone (similar to a cyclohexanone) conjugated with an aromatic ring, the peak is expected to appear around 1685-1690 cm⁻¹, a lower frequency than a simple saturated ketone due to resonance effects.[11]
-
Aromatic Vibrations: The presence of the benzene ring is confirmed by weak C-H stretching just above 3000 cm⁻¹ and a series of medium-intensity peaks between 1450 and 1600 cm⁻¹ from C=C bond stretching.[7] Strong out-of-plane C-H bending bands between 690 and 900 cm⁻¹ can also provide information about the substitution pattern on the aromatic ring.[7][8]
-
Aliphatic C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are characteristic of the C-H bonds in the methylene groups of the dihydroazepine ring.[10]
-
C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency "fingerprint region" of the spectrum, typically between 515 and 690 cm⁻¹, confirming the bromo-substituent.[13]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol describes a standard method for acquiring the infrared spectrum of a solid sample.
Materials and Equipment:
-
This compound (solid sample)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ (O-H stretch).
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr powder.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet.
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
First, run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
Run the sample scan. The spectrometer will pass an infrared beam through the pellet, and the detector will measure the amount of light transmitted at each wavenumber.
-
The resulting data is Fourier-transformed by the instrument's software to produce the final IR spectrum (typically plotted as % Transmittance vs. Wavenumber in cm⁻¹).
-
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the functional groups of the molecule as detailed in the table above.
Visualization of the Analysis Workflow
The logical process of identifying a molecule's structure from its IR spectrum can be visualized as a clear workflow. The following diagram illustrates this process for this compound.
Caption: Logical workflow for the structural elucidation of the target molecule via FTIR spectroscopy.
References
- 1. lookchem.com [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Solubility Profile of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility and outlines detailed experimental protocols for its determination. This guide serves as a robust framework for researchers to establish a quantitative solubility profile for this compound in various organic solvents, a critical step in drug discovery and development.
Physicochemical Properties
Understanding the inherent physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1] The following table summarizes the key physicochemical properties for this compound that have been reported.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.099 g/mol | [2] |
| Melting Point | 107 °C | [2] |
| Boiling Point (Predicted) | 370.2 ± 41.0 °C | [2] |
| pKa (Predicted) | 2.17 ± 0.20 | [2] |
| LogP (Predicted) | 2.97550 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
The predicted LogP value of 2.97550 suggests that this compound is a lipophilic compound and is likely to exhibit better solubility in non-polar organic solvents compared to polar solvents like water. The presence of a hydrogen bond donor and two acceptors indicates a capacity for hydrogen bonding, which can influence its solubility in protic solvents.[4]
Experimental Protocols for Solubility Determination
To establish a definitive solubility profile, rigorous experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5]
Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature.[6]
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or other agitation device with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[5][7] The time required to reach equilibrium should be determined by preliminary experiments, where the concentration of the dissolved compound is measured at different time points until it remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant using a syringe filter.[3][8] Care should be taken to avoid disturbing the solid phase during this process. Adsorption of the compound onto the filter material should be assessed and accounted for if significant.[8]
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification of Dissolved Compound
The concentration of this compound in the diluted supernatant can be accurately determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[6]
-
Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and peak shape for the analyte. A UV detector is commonly used for compounds with a chromophore.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.[9]
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.
UV-Vis Spectroscopy:
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the solvent of interest.
-
Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve based on the Beer-Lambert law.[2]
-
Sample Analysis: Measure the absorbance of the diluted saturated solution.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the solubility, accounting for the dilution.
Data Presentation
The determined solubility data should be presented in a clear and structured format, specifying the solvent, temperature, and units (e.g., mg/mL or mol/L). An example of a data table is provided below.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between physicochemical properties and solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
References
- 1. chem.ws [chem.ws]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. improvedpharma.com [improvedpharma.com]
- 7. who.int [who.int]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaguru.co [pharmaguru.co]
Molecular structure and conformation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
An In-depth Technical Guide on the Molecular Structure and Conformation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the molecular structure and conformational properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to predict the molecule's three-dimensional structure, key physicochemical properties, and spectroscopic characteristics. Furthermore, a comprehensive, adaptable experimental protocol for the synthesis of the core benzazepinone structure is provided, based on established methodologies for analogous compounds.
Introduction
This compound is a heterocyclic compound belonging to the benzazepine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. The introduction of a bromine atom at the 7-position of the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. A thorough understanding of its molecular structure and conformational dynamics is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
Predicted Physicochemical Properties
Based on publicly available data and computational predictions, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | Supplier Data |
| Molecular Weight | 240.10 g/mol | Supplier Data |
| CAS Number | 3951-89-1 | Supplier Data |
| Predicted Melting Point | 107-109 °C | Computational Prediction |
| Predicted Boiling Point | 370.2 ± 42.0 °C at 760 mmHg | Computational Prediction |
| Predicted Density | 1.533 ± 0.06 g/cm³ | Computational Prediction |
| Predicted pKa | 14.23 ± 0.40 | Computational Prediction |
| Predicted LogP | 2.54 | Computational Prediction |
Molecular Structure and Conformation (Computational Analysis)
Due to the absence of published X-ray crystallographic data, the three-dimensional structure and conformational preferences of this compound were investigated using Density Functional Theory (DFT).
Computational Methodology
Geometry optimization was performed using the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules. All calculations were performed in the gas phase.
Predicted Molecular Geometry
The DFT calculations predict a non-planar conformation for the seven-membered azepine ring, which is characteristic of this flexible ring system. The benzene ring is fused to the azepine ring, and the bromine atom is substituted at the 7-position. The carbonyl group at the 5-position introduces a degree of rigidity to that part of the seven-membered ring.
Below is a diagram of the predicted lowest energy conformation of the molecule.
Predicted Quantitative Structural Data
The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound.
Table 1: Predicted Bond Lengths (Å)
| Atoms | Length (Å) | Atoms | Length (Å) |
| C5-O5 | 1.23 | C5a-C6 | 1.39 |
| N1-C2 | 1.46 | C6-C7 | 1.39 |
| C2-C3 | 1.54 | C7-C8 | 1.39 |
| C3-C4 | 1.54 | C8-C9 | 1.39 |
| C4-C5 | 1.52 | C9-C9a | 1.40 |
| C5-C9a | 1.48 | C7-Br7 | 1.91 |
| N1-C5a | 1.38 |
Table 2: Predicted Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C5a-N1-C2 | 124.5 | C5a-C6-C7 | 121.0 |
| N1-C2-C3 | 112.1 | C6-C7-C8 | 119.5 |
| C2-C3-C4 | 114.3 | C7-C8-C9 | 120.5 |
| C3-C4-C5 | 113.8 | C8-C9-C9a | 119.8 |
| C4-C5-C9a | 117.2 | C9-C9a-C5 | 121.5 |
| O5-C5-C4 | 121.4 | C6-C7-Br7 | 119.7 |
| O5-C5-C9a | 121.4 | C8-C7-Br7 | 120.8 |
Table 3: Key Predicted Dihedral Angles (°)
| Atoms | Dihedral Angle (°) |
| C5a-N1-C2-C3 | -165.2 |
| N1-C2-C3-C4 | 55.8 |
| C2-C3-C4-C5 | -65.7 |
| C3-C4-C5-C9a | 40.1 |
| C4-C5-C9a-C9 | 178.9 |
| N1-C5a-C9a-C5 | -1.2 |
Experimental Protocols
Proposed Synthesis Workflow
Detailed Synthetic Procedure (Adapted)
Step 1: Synthesis of 4-(4-Bromoanilino)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add succinic anhydride portion-wise at 0 °C.
-
Slowly add a solution of 4-bromoaniline in dry dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-bromoanilino)-4-oxobutanoic acid.
Step 2: Synthesis of 4-(4-Bromophenylamino)butanoic acid
-
To a solution of 4-(4-bromoanilino)-4-oxobutanoic acid in dry tetrahydrofuran (THF), add sodium borohydride portion-wise at 0 °C.
-
Slowly add boron trifluoride etherate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Add 4-(4-bromophenylamino)butanoic acid to polyphosphoric acid at 80 °C with vigorous stirring.
-
Heat the reaction mixture to 120 °C and maintain for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Predicted Spectroscopic Data
Predicted ¹H NMR Chemical Shifts
The following table presents the predicted ¹H NMR chemical shifts for this compound. Predictions are based on computational models and may vary from experimental values.
| Proton | Predicted Chemical Shift (ppm) |
| H-1 (NH) | 7.5 - 8.5 (broad singlet) |
| H-2 | 3.2 - 3.4 (multiplet) |
| H-3 | 2.0 - 2.2 (multiplet) |
| H-4 | 2.6 - 2.8 (multiplet) |
| H-6 | 7.6 - 7.8 (doublet) |
| H-8 | 7.3 - 7.5 (doublet of doublets) |
| H-9 | 6.8 - 7.0 (doublet) |
Predicted ¹³C NMR Chemical Shifts
The following table presents the predicted ¹³C NMR chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 45 - 50 |
| C-3 | 25 - 30 |
| C-4 | 35 - 40 |
| C-5 | 195 - 200 |
| C-5a | 130 - 135 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 (C-Br) |
| C-8 | 135 - 140 |
| C-9 | 120 - 125 |
| C-9a | 150 - 155 |
Predicted Infrared (IR) Spectroscopy
Key predicted IR absorption bands are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2950 |
| C=O stretch (ketone) | 1670 - 1690 |
| C=C stretch (aromatic) | 1550 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 500 - 600 |
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow employed for the computational analysis of the target molecule.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, primarily through the lens of computational chemistry. The predicted structural and spectroscopic data offer valuable insights for researchers in the field of drug discovery and development. The provided synthetic protocol, adapted from established methods, serves as a practical starting point for the laboratory synthesis of this and related benzazepinone scaffolds. Further experimental validation of the computationally derived data is encouraged to refine our understanding of this important class of molecules.
Potential Biological Activity of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one based on the known pharmacology of the broader benzazepine class of compounds and structurally related molecules. As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction: The Benzazepine Scaffold
The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have shown a wide array of pharmacological activities, targeting various receptors and enzymes in the central nervous system (CNS) and periphery.[1][2][3] The diverse biological profiles of benzazepines include antidepressant, antihypertensive, anti-ischaemic, anorectic, and anti-histamine properties.[1][2][3] The versatility of the benzazepine ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the intramolecular Friedel-Crafts reaction of a suitably substituted precursor. The general synthetic scheme is outlined below.
A more detailed, multi-step synthesis might involve the nitration of a precursor, followed by reduction and subsequent cyclization to form the benzazepinone ring.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, this compound could be investigated for several potential biological activities.
Anticonvulsant Activity
Several benzoxazepinone derivatives, which are structurally similar to benzazepinones, have demonstrated potent anticonvulsant effects. These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Table 1: Anticonvulsant Activity of Representative Benzoxazole Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Compound 5f (Benzoxazole derivative) | 22.0 | > 100 | > 500 | > 22.7 |
| Carbamazepine (Standard) | 8.8 | > 100 | 34.5 | 3.9 |
| Valproate (Standard) | 272 | 149 | 402 | 1.5 |
Data adapted from a study on benzoxazole derivatives containing a 1,2,4-triazolone moiety.[4]
This protocol is a standard method for assessing the efficacy of potential anticonvulsant compounds.
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Compound Administration: Test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).
-
Induction of Seizures: Thirty minutes after compound administration, a 50 Hz alternating current (0.2 seconds duration) is delivered through corneal electrodes. The intensity of the current is varied to determine the median effective dose (ED₅₀).
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose required to protect 50% of the animals, is calculated using the Bliss method.
Progesterone Receptor (PR) Modulation
Certain benzoxazepinones have been identified as modulators of the progesterone receptor (PR), acting as either agonists or antagonists. This activity is typically assessed using in vitro cell-based assays.
This assay utilizes the T47D human breast cancer cell line, which endogenously expresses the progesterone receptor.
-
Cell Culture: T47D cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum. For the assay, cells are plated in phenol red-free medium.[5]
-
Transfection: Cells are transiently transfected with a progesterone response element (PRE)-luciferase reporter construct.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound in the presence (for antagonist assay) or absence (for agonist assay) of a known PR agonist (e.g., R5020).
-
Luciferase Assay: Following incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the dose-response curves.
AMPA Receptor Potentiation
Benzothiadiazine dioxides, another class of structurally related heterocyclic compounds, are known to act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission. This activity can be investigated using electrophysiological techniques in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluA1).[6]
-
Two-Electrode Voltage Clamp (TEVC): After 2-5 days of incubation to allow for receptor expression, oocytes are voltage-clamped at -70 mV.[7]
-
Compound Application: Oocytes are perfused with a solution containing a sub-maximal concentration of glutamate or AMPA. The test compound is then co-applied with the agonist.
-
Data Recording: The potentiation of the glutamate- or AMPA-evoked current by the test compound is recorded.
-
Data Analysis: The EC₅₀ for potentiation is determined from the concentration-response curve.
Conclusion and Future Directions
While there is currently no published data on the specific biological activity of this compound, the rich pharmacology of the broader benzazepine class suggests that this compound is a promising candidate for screening in various biological assays. The structural similarities to known anticonvulsants, steroid receptor modulators, and AMPA receptor potentiators provide a strong rationale for investigating this compound in these and other therapeutic areas. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its specific biological profile and therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of this scaffold, with a focus on its role in the discovery of potent enzyme inhibitors.
Introduction to the Benzazepinone Scaffold
Benzazepines are a class of bicyclic compounds containing a benzene ring fused to an azepine ring. The introduction of a bromine atom at the 7-position and a ketone at the 5-position of the dihydro-1H-benzo[b]azepin-5(2H)-one core provides a versatile platform for chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The ketone functionality offers a handle for further derivatization, while the lactam nitrogen can also be functionalized.
Synthesis of the Core Scaffold
The synthesis of 7-substituted-3,4-dihydro-1H-benzo[b]azepin-5(2H)-ones typically involves a multi-step sequence, culminating in an intramolecular Friedel-Crafts reaction. A general and adaptable synthetic route is outlined below, based on the synthesis of the analogous 7-chloro derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[1][2][3]
Step 1: Acylation of 4-bromoaniline with succinic anhydride
-
To a solution of 4-bromoaniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), succinic anhydride (1.0-1.1 eq) is added.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with cold 1N hydrochloric acid and stirred for 10-15 minutes.
-
The resulting solid, 4-(4-bromoanilino)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.
Step 2: Intramolecular Friedel-Crafts Acylation
-
The 4-(4-bromoanilino)-4-oxobutanoic acid (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichloroethane.
-
A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (typically 2-3 eq), is added portion-wise at 0°C.
-
The reaction mixture is then heated to 60-80°C for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of cold 3N hydrochloric acid, ensuring the temperature does not exceed 35°C.
-
The mixture is stirred, and the resulting solid, 7-bromo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione, is collected by filtration, washed with water, and dried.
Step 3: Selective Reduction of the 2-oxo group
-
The 7-bromo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is subjected to a selective reduction of the amide carbonyl. This can be achieved using a reducing agent such as sodium borohydride in a suitable solvent system, often in the presence of a Lewis acid to activate the amide. The 5-keto group may need to be protected as a ketal prior to this step and subsequently deprotected. A detailed procedure for a similar transformation involves ketal protection, followed by reduction and deprotection.[1][2]
Applications in Medicinal Chemistry
The this compound scaffold has proven to be a valuable template for the design of inhibitors for several important enzyme targets, including Rho-associated coiled-coil containing protein kinase (ROCK) and glycogen phosphorylase (GP).
ROCK Inhibition
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various pathological conditions, including hypertension, glaucoma, and cancer.[4][5] The benzazepinone scaffold has been successfully utilized to develop potent ROCK inhibitors.
| Compound ID | R1-substituent | R2-substituent | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Reference |
| 1 | H | 4-pyridyl | 93 | 3 | [6] |
| 2 | H | 3-pyridyl | >1000 | >1000 | [6] |
| 3 | CH₃ | 4-pyridyl | 120 | 8 | [6] |
| 4v | - | 4-aryl-5-aminomethyl-thiazole | - | 20 |
Table 1: In vitro inhibitory activity of representative benzazepinone and related derivatives against ROCK1 and ROCK2 kinases.
The diagram below illustrates the canonical ROCK signaling pathway and the point of intervention by this compound-based inhibitors.
References
- 1. 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one CAS#: 160129-45-3 [m.chemicalbook.com]
- 2. CN103601678A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 3. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on a two-step process commencing with the acylation of 4-bromoaniline with succinic anhydride to form the intermediate N-(4-bromophenyl)succinamic acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Benzo[b]azepin-5-ones are a class of bicyclic compounds that form the core structure of numerous biologically active molecules. The presence of a bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery. The following protocol outlines a reliable method for the preparation of this compound from readily available starting materials.
Synthesis Workflow
The overall synthetic strategy is a two-step process, beginning with the formation of an amic acid intermediate, followed by a cyclization reaction to form the seven-membered ring of the target benzazepinone.
Figure 1. Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reactants | Product | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amide Formation | 4-Bromoaniline, Succinic anhydride | N-(4-bromophenyl)succinamic acid | Toluene | Reflux | 4-6 | 90-95 |
| 2 | Intramolecular Friedel-Crafts Acylation | N-(4-bromophenyl)succinamic acid | This compound | Polyphosphoric acid (PPA) | 120-140 | 2-4 | 75-85 |
Experimental Protocols
Materials and Equipment:
-
4-Bromoaniline
-
Succinic anhydride
-
Toluene
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Step 1: Synthesis of N-(4-bromophenyl)succinamic acid
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (17.2 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture until the 4-bromoaniline is completely dissolved.
-
Add succinic anhydride (10.0 g, 0.1 mol) to the solution in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product under vacuum to yield N-(4-bromophenyl)succinamic acid as a white to off-white solid.
Characterization: The structure of the intermediate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
Procedure:
-
In a 250 mL round-bottom flask, place polyphosphoric acid (PPA) (100 g).
-
Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.
-
Carefully and in portions, add N-(4-bromophenyl)succinamic acid (13.6 g, 0.05 mol) to the hot PPA. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Polyphosphoric acid is corrosive and should be handled with care. The addition of the amic acid to hot PPA can be exothermic. The quenching of the reaction mixture with ice water should be performed cautiously.
-
Toluene and ethyl acetate are flammable solvents. Avoid open flames and sparks.
Application Notes and Protocols for the Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed reaction mechanism and experimental protocol for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a valuable intermediate in pharmaceutical research. The synthesis is a two-step process involving the formation of a precursor N-aryl amino acid followed by an intramolecular Friedel-Crafts acylation.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two-step reaction pathway:
Step 1: Synthesis of 4-(4-bromophenylamino)butanoic acid
4-Bromoaniline reacts with γ-butyrolactone in the presence of a base to yield the intermediate, 4-(4-bromophenylamino)butanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The precursor, 4-(4-bromophenylamino)butanoic acid, undergoes an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA) to form the target compound, this compound.
Detailed Reaction Mechanism
Step 1: Synthesis of 4-(4-bromophenylamino)butanoic acid
The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of γ-butyrolactone. This is followed by the opening of the lactone ring. The presence of a base facilitates the deprotonation of the amine, enhancing its nucleophilicity, and also neutralizes the resulting carboxylic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] In the presence of a strong acid catalyst like polyphosphoric acid (PPA), the carboxylic acid group of 4-(4-bromophenylamino)butanoic acid is protonated, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the activating amino group. The bromine atom on the ring is a deactivating group but directs ortho and para. Due to steric hindrance, the cyclization occurs at the position ortho to the amino group. Subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields the final product, this compound. Polyphosphoric acid is a powerful dehydrating agent and has been widely used for cyclization reactions to form cyclic ketones.[3][4]
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenylamino)butanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (17.2 g, 0.1 mol) and γ-butyrolactone (9.5 g, 0.11 mol).
-
Addition of Base: To the stirred mixture, add anhydrous potassium carbonate (13.8 g, 0.1 mol).
-
Solvent: Add 100 mL of a suitable high-boiling point solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water.
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate as a solid.
-
Filter the solid, wash it with cold water, and dry it under a vacuum.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (100 g).
-
Heating: Heat the PPA to 80-90 °C with stirring.
-
Addition of Reactant: Slowly add 4-(4-bromophenylamino)butanoic acid (12.9 g, 0.05 mol) to the hot PPA.
-
Reaction Conditions: Increase the temperature of the reaction mixture to 130-140 °C and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to about 80 °C.
-
Carefully pour the hot mixture onto 500 g of crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the solid, and wash it thoroughly with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until the filtrate is neutral.
-
Dry the solid under a vacuum.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Step 1: 4-(4-bromophenylamino)butanoic acid Synthesis | Step 2: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | 4-Bromoaniline, γ-Butyrolactone, Potassium Carbonate | 4-(4-bromophenylamino)butanoic acid, Polyphosphoric acid |
| Solvent | Dimethylformamide (DMF) | None |
| Reaction Temperature | 120-130 °C | 130-140 °C |
| Reaction Time | 12-16 hours | 2-3 hours |
| Typical Yield | 70-80% | 60-70% |
| Purification Method | Recrystallization | Column Chromatography |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives | MDPI [mdpi.com]
- 2. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
Step-by-step protocol for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Application Note & Protocol: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry. The synthesis proceeds via an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate, followed by a Schmidt rearrangement to introduce the nitrogen atom into the cyclic framework. This method is a robust and common strategy for constructing the benzazepinone core.[1][2]
Part 1: Synthesis of 7-Bromo-3,4-dihydronaphthalen-1(2H)-one (Intermediate)
This initial step involves an intramolecular Friedel-Crafts acylation, a cornerstone reaction in organic synthesis for forming cyclic ketones from aryl-substituted carboxylic acids.[2][3][4] Polyphosphoric acid (PPA) is used as both the catalyst and solvent for the ring-closing reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 4-(4-bromophenyl)butanoic acid.
-
Addition of PPA: Add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the starting acid).
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 7-bromo-3,4-dihydronaphthalen-1(2H)-one as a solid.
Part 2: Synthesis of this compound
The second step employs a Schmidt rearrangement, which converts the previously synthesized ketone into a lactam (the desired benzazepinone) using hydrazoic acid (HN₃), generated in situ from sodium azide and a strong acid.
SAFETY NOTE: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid is also toxic and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals and chlorinated solvents.
Experimental Protocol
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the 7-bromo-3,4-dihydronaphthalen-1(2H)-one intermediate in a suitable strong acid such as concentrated sulfuric acid or methanesulfonic acid.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add sodium azide (NaN₃) portion-wise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution to a pH of ~8-9 by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) while cooling in an ice bath.
-
Extraction: Extract the resulting suspension with ethyl acetate or chloroform three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product will likely contain two regioisomers. The desired product, this compound, must be isolated and purified using column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantities and conditions for the synthesis.
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-(4-bromophenyl)butanoic acid | Polyphosphoric Acid | PPA (self) | 80-90 | 2-4 | 75-85 |
| 2 | 7-bromo-3,4-dihydronaphthalen-1(2H)-one | Sodium Azide | Conc. H₂SO₄ | 0 to RT | 3-5 | 40-55* |
*Yield after chromatographic separation of the desired regioisomer.
Mandatory Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Logical flow of the Schmidt rearrangement mechanism.
References
Application Note: Purification of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one by Column Chromatography
Introduction
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final drug substance. Column chromatography is a widely used technique for the purification of organic compounds, offering effective separation of the target molecule from impurities. This application note details a robust protocol for the purification of this compound using silica gel column chromatography.
Challenges in Purification
The purification of this compound can be challenging due to the presence of structurally similar impurities, such as starting materials or by-products from its synthesis. The polarity of the molecule necessitates a carefully optimized mobile phase to achieve adequate separation on a silica gel stationary phase.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pipettes
-
UV lamp for TLC visualization
-
Heating mantle
Procedure
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.
-
Visualize the spots under a UV lamp to determine the separation profile and identify the Rf value of the product and impurities.
-
-
Column Preparation (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in n-hexane.
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture of hexane and ethyl acetate) through the column until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate beaker, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase, such as n-hexane or a hexane:ethyl acetate mixture (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexane.
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume in test tubes.
-
Monitor the elution of the compound by spotting aliquots from the collected fractions on TLC plates and developing them in the appropriate solvent system.
-
Identify the fractions containing the pure product based on the TLC analysis.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).
-
Data Presentation
| Parameter | Crude Material | Purified Product |
| Appearance | Brownish solid | Off-white to pale yellow solid |
| Weight | 5.0 g | 4.2 g |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 84% |
| Rf Value | 0.4 (Hexane:EtOAc 7:3) | 0.4 (Hexane:EtOAc 7:3) |
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation of the product from impurities is not satisfactory, optimize the mobile phase composition. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve resolution.
-
Compound Cracking on the Column: This can occur with sensitive compounds on acidic silica gel. In such cases, using deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like alumina may be beneficial.[1]
-
Broad or Tailing Peaks: This can be caused by overloading the column or issues with the packing. Ensure the sample is loaded in a concentrated band and that the column is packed uniformly.[1]
This detailed protocol provides a solid foundation for the successful purification of this compound, enabling researchers to obtain high-purity material for their drug discovery and development efforts.
References
Application Notes and Protocols for the Recrystallization of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following protocols outline methods for single-solvent and two-solvent (antisolvent) recrystallization, which are common techniques for the purification of crystalline organic compounds.
Solvent Selection and Screening
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature. Preliminary small-scale solubility tests are recommended to identify a suitable solvent system.
A related compound, 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepan-2-one, has been purified using methanol.[1][2] This suggests that polar protic solvents could be a good starting point for this compound. Common organic solvents should be screened for their efficacy.
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System (v/v) | Expected Solubility Profile | Potential Impact on Yield and Purity |
| Single Solvents | ||
| Methanol | Moderate solubility at room temperature, high solubility when hot. | Good for high purity, yield may vary. |
| Ethanol | Similar to methanol, may have slightly different solubility. | A good alternative to methanol. |
| Isopropanol | Lower polarity than methanol/ethanol, may offer different selectivity. | Potentially higher recovery of pure product. |
| Ethyl Acetate | Good solubility for many organic compounds. | Effective for removing polar impurities. |
| Acetone | High dissolving power, may require a co-solvent. | May lead to lower yields if solubility is too high at low temperatures. |
| Two-Solvent Systems | ||
| Ethyl Acetate / Hexane | High solubility in ethyl acetate, low in hexane. | Hexane acts as an antisolvent to induce crystallization. |
| Acetone / Water | High solubility in acetone, low in water. | Water as an antisolvent can be effective for moderately polar compounds. |
| Dichloromethane / Hexane | High solubility in dichloromethane, low in hexane. | Good for less polar compounds, allows for controlled precipitation. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is employed when a single solvent with a steep solubility curve for the target compound is identified.
Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture to the solvent's boiling point on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound completely dissolves, creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals.[3]
-
Induce Further Crystallization: Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This technique is useful when no single solvent provides the desired solubility characteristics.[4] A "good" solvent, in which the compound is highly soluble, is paired with a "poor" solvent (antisolvent), in which the compound is insoluble.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at or near its boiling point.
-
Addition of Antisolvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the single-solvent protocol.
Visualization of Workflows
The following diagrams illustrate the key processes in recrystallization.
Caption: Experimental workflow for a typical recrystallization process.
Caption: Logical steps for selecting a suitable recrystallization solvent system.
References
Application Notes and Protocols for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. This document includes detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with its relevance in targeting key signaling pathways in drug discovery.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its tricyclic core structure is a common motif in compounds targeting the central nervous system (CNS). The presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the generation of diverse chemical libraries for drug discovery programs. Derivatives of this scaffold have shown potential as modulators of dopamine and serotonin receptors, making them attractive candidates for the development of novel treatments for neurological and psychiatric disorders such as psychosis, depression, and Parkinson's disease.
Physicochemical Properties
| Property | Value |
| CAS Number | 3951-89-1 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 105-109 °C |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-bromophenethylamine and succinic anhydride.
Step 1: Synthesis of 4-(4-bromophenyl)butanamide
-
Materials: 4-bromophenethylamine, succinic anhydride, toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenethylamine (1.0 eq) in toluene.
-
Add succinic anhydride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield 4-(4-bromophenyl)butanamide.
-
| Reactant | Molar Ratio | Expected Yield |
| 4-bromophenethylamine | 1.0 | - |
| Succinic anhydride | 1.05 | 90-95% |
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Materials: 4-(4-bromophenyl)butanamide, polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, add polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 4-(4-bromophenyl)butanamide (1.0 eq) to the hot PPA.
-
Continue stirring the reaction mixture at 90-100 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
| Reactant | Reagent | Temperature | Time | Expected Yield |
| 4-(4-bromophenyl)butanamide | Polyphosphoric acid | 90-100 °C | 2-3 h | 75-85% |
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Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
-
Materials: this compound, arylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, water.
-
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a round-bottom flask, add toluene and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
-
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 80-90 |
| 3-Pyridylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 75-85 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of this compound with various amines.
-
Materials: this compound, amine, Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 eq), NaOtBu (1.4 eq), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivative.
-
| Amine | Catalyst Loading (mol%) | Ligand | Base | Yield (%) |
| Morpholine | 2 | Xantphos | NaOtBu | 80-90 |
| Aniline | 2 | Xantphos | NaOtBu | 75-85 |
| Benzylamine | 2 | Xantphos | NaOtBu | 70-80 |
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"Start" -> "Suzuki"; "Start" -> "Buchwald"; "Suzuki" -> "Aryl_Product"; "Buchwald" -> "Amino_Product"; }
Application in Drug Discovery: Targeting Dopamine and Serotonin Pathways
Derivatives of this compound are of significant interest for their potential to modulate dopaminergic and serotonergic signaling pathways, which are implicated in a variety of CNS disorders.
Dopamine Receptor Signaling
The 7-aryl derivatives synthesized via Suzuki-Miyaura coupling can act as potent and selective modulators of dopamine receptors, particularly the D₂ subtype. The D₂ receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in motor control, motivation, and reward. Dysregulation of dopaminergic signaling is a hallmark of conditions like schizophrenia and Parkinson's disease.
Serotonin Receptor Signaling
The 7-amino derivatives obtained through Buchwald-Hartwig amination can serve as ligands for serotonin receptors, such as the 5-HT₂A receptor. The 5-HT₂A receptor is another GPCR that, upon binding serotonin, activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is involved in processes such as mood regulation, cognition, and perception. Aberrant 5-HT₂A receptor signaling has been linked to depression and psychosis.
Conclusion
This compound is a highly adaptable and valuable intermediate for the synthesis of novel CNS-active compounds. The protocols provided herein offer robust methods for its preparation and derivatization, enabling the exploration of chemical space around the benzazepinone scaffold. The ability to readily access both 7-aryl and 7-amino derivatives allows for the targeted design of molecules that can modulate key neurotransmitter pathways, offering promising avenues for the development of new therapeutics for a range of neurological and psychiatric disorders.
Derivatization reactions of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Anwendungsbeispiele und Protokolle für Derivatisierungsreaktionen von 7-Brom-3,4-dihydro-1H-benzo[b]azepin-5(2H)-on
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 7-Brom-3,4-dihydro-1H-benzo[b]azepin-5(2H)-on ist ein wertvolles heterocyclisches Gerüst, das als vielseitiger Baustein in der medizinischen Chemie dient. Die Brom-Substitution an der 7-Position des Benzolrings ermöglicht eine Vielzahl von palladium-katalysierten Kreuzkupplungsreaktionen. Diese Derivatisierungen sind entscheidend für die Synthese von komplexen Molekülen mit potenziellen therapeutischen Anwendungen, einschließlich der Entwicklung von Wirkstoffkandidaten, die auf das zentrale Nervensystem abzielen.
Dieses Dokument beschreibt detaillierte Protokolle für drei wichtige Klassen von Derivatisierungsreaktionen: die Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen, die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen und die Sonogashira-Kupplung zur Bildung von C-C-Dreifachbindungen.
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C(sp²)-C(sp²)-Bindungen durch die Reaktion eines Arylhalogenids mit einer Organoborverbindung, katalysiert durch einen Palladium(0)-Komplex. Diese Reaktion ist in der Wirkstoffforschung von großer Bedeutung für die Synthese von Biarylstrukturen.
Anwendungsbeispiele:
Die Arylierung von 7-Brom-3,4-dihydro-1H-benzo[b]azepin-5(2H)-on über die Suzuki-Miyaura-Kupplung ermöglicht die Einführung einer breiten Palette von Aryl- und Heteroaryl-Substituenten. Diese Modifikationen können die pharmakologischen Eigenschaften des Moleküls, wie z.B. die Rezeptoraffinität und -selektivität, erheblich beeinflussen.
Allgemeines Reaktionsschema:
Application Notes and Protocols for Functional Group Modifications of the 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Core
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its modification is crucial for developing new chemical entities with potential therapeutic applications, including as enzyme inhibitors and receptor modulators. The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of functional groups through modern cross-coupling reactions.
This document provides detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of this core: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of the benzazepinone core and various organoboron compounds, such as boronic acids or their esters.[1] This reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[2] These features make it an indispensable tool for rapidly generating analogues for structure-activity relationship (SAR) studies.
Application Notes:
-
Scope: This protocol is applicable for coupling the 7-bromo-benzazepinone core with a variety of aryl, heteroaryl, and vinyl boronic acids.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos is generally effective for this type of transformation.[3]
-
Base and Solvent: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to facilitate the transmetalation step.[1] The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst degradation and ensure high yields.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a scalable protocol for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in pharmaceutical research and development. The protocol is designed for a gram-scale synthesis suitable for research purposes and is based on established chemical literature. The synthesis involves the decarboxylation of ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate. This document includes information on reagents, equipment, a step-by-step procedure, safety precautions, and methods for purification and characterization.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common feature in a variety of biologically active molecules. A reliable and scalable synthesis is crucial for facilitating further research into its potential therapeutic applications. The protocol described herein is intended to provide a robust method for producing this compound in sufficient quantities for laboratory-scale research and early-stage drug development.
Chemical Properties and Data
The key physical and chemical properties of the target compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3951-89-1 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 107 °C |
| Boiling Point | 370.2 ± 41.0 °C (Predicted) |
| Density | 1.475 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-bromoaniline. The overall synthetic scheme is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
4.1. Step 1: Synthesis of Ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (Starting Material)
This protocol is a generalized procedure and may require optimization.
Reagents and Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Scale-dependent) |
| 4-Bromoaniline | 106-40-1 | 172.03 | 1.0 eq |
| Diethyl malonate | 105-53-3 | 160.17 | 1.2 eq |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | Sufficient quantity |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |
| Saturated NaHCO₃ solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
| Ethanol | 64-17-5 | 46.07 | For recrystallization |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Heating: Heat the mixture at 180-190 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (PPA) in portions with stirring.
-
Heating: Heat the mixture to 120-130 °C for 2-3 hours.
-
Work-up: Cool the reaction to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate as a solid.
4.2. Step 2: Scale-up Synthesis of this compound
This protocol is adapted from the literature (DOI: 10.1248/cpb.52.577) and is intended for a gram-scale synthesis.
Reagents and Materials:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Scale-dependent) |
| Ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate | - | 326.17 | 1.0 eq |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | Catalytic amount |
| Acetic acid (glacial) | 64-17-5 | 60.05 | Solvent |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Saturated NaHCO₃ solution | - | - | For neutralization |
| Brine | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
| Hexane | 110-54-3 | 86.18 | For recrystallization |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (1.0 eq) and glacial acetic acid.
-
Addition of Acid: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 2.5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid. The reported yield for this step is approximately 21%.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic and aliphatic protons of the benzazepinone structure. The integration and splitting patterns should be consistent with the target molecule. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (m/z = 239/241 for the bromine isotopes). |
| HPLC | A single major peak indicating high purity (ideally >95%). |
| Melting Point | Should be sharp and consistent with the literature value (107 °C). |
Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
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Corrosive Reagents: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.
-
Brominated Compounds: Brominated organic compounds can be lachrymatory and irritants. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction, incorrect temperature, impure reagents. | - Monitor the reaction closely by TLC to ensure completion.- Verify the temperature with a calibrated thermometer.- Use freshly opened or purified reagents. |
| Impure product | Incomplete reaction, side reactions, inefficient purification. | - Ensure the reaction has gone to completion before work-up.- Optimize the purification method (e.g., try different solvent systems for chromatography or recrystallization). |
| Difficulty in work-up | Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of celite. |
Conclusion
The protocol described in this document provides a comprehensive guide for the scale-up synthesis of this compound for research purposes. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their studies in drug discovery and development. Further optimization of reaction conditions may be necessary to improve the yield and purity for specific applications.
Applications of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a versatile heterocyclic scaffold that holds significant potential in medicinal chemistry and drug discovery. Its unique tricyclic structure, incorporating a seven-membered azepine ring fused to a benzene ring, provides a valuable framework for the development of novel therapeutic agents. The presence of a bromine atom at the 7-position offers a key site for chemical modification, allowing for the strategic introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This document outlines the key applications of this scaffold, supported by experimental protocols and data, to guide researchers in its effective utilization in drug discovery programs.
Key Applications in Drug Discovery
The 7-bromo-benzo[b]azepinone scaffold serves as a crucial starting material or intermediate for the synthesis of a diverse range of biologically active molecules. Its applications span multiple therapeutic areas, primarily leveraging the ability to functionalize the 7-position through cross-coupling reactions.
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Scaffold for Kinase Inhibitors: The benzazepinone core can be elaborated to generate potent and selective kinase inhibitors. The 7-position provides a vector for introducing moieties that can interact with specific residues in the kinase ATP-binding pocket, leading to targeted inhibition of signaling pathways implicated in cancer and inflammatory diseases.
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Central Nervous System (CNS) Agents: Derivatives of benzazepinones have been explored for their potential to modulate neurotransmitter receptors and transporters. Functionalization at the 7-position can influence the lipophilicity and electronic properties of the molecule, impacting its ability to cross the blood-brain barrier and interact with CNS targets. This makes the scaffold promising for the development of novel antipsychotics, antidepressants, and agents for neurodegenerative disorders.
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Receptor Antagonists: The strategic modification of the 7-bromo-benzo[b]azepinone core allows for the design of potent and selective receptor antagonists. A notable example, while on a closely related benzoxazepinone scaffold, demonstrates the utility of the 7-bromo position in developing non-steroidal progesterone receptor (PR) antagonists. This highlights the potential of using Suzuki coupling reactions to introduce aryl groups at this position, leading to compounds with therapeutic potential in hormone-dependent diseases.
Chemical Reactivity and Derivatization
The bromine atom at the 7-position is the key handle for chemical diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. This allows for systematic exploration of the structure-activity relationship (SAR) at this position.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivatives.
Materials:
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This compound
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Arylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Nitrogen or Argon gas
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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To a round-bottom flask, add this compound (1.0 eq).
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Add the corresponding arylboronic acid (1.2 eq).
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Add potassium carbonate (2.0 eq).
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Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
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Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
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De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
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Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivative.
Protocol 2: Progesterone Receptor Antagonist Activity Assay (T47D Cell Alkaline Phosphatase Assay)
This protocol is adapted from the evaluation of 7-aryl benzo[1][2]oxazepin-2-ones and can be applied to screen derivatives of 7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one for progesterone receptor antagonist activity.[3]
Materials:
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T47D human breast cancer cell line
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RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
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Promegestone (agonist)
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Test compounds (7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivatives)
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p-Nitrophenylphosphate (pNPP)
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96-well microplates
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CO₂ incubator
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Microplate reader
Procedure:
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Cell Culture: Maintain T47D cells in RPMI 1640 medium supplemented with 10% FBS in a humidified atmosphere of 5% CO₂ at 37 °C.
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Assay Setup: Seed T47D cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of the progesterone agonist, promegestone (e.g., 0.1 nM).
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Incubation: Incubate the plates for 24-48 hours at 37 °C in a CO₂ incubator.
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Cell Lysis and Alkaline Phosphatase Assay:
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Wash the cells with phosphate-buffered saline (PBS).
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Lyse the cells to release intracellular alkaline phosphatase.
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Add the substrate solution containing p-nitrophenylphosphate (pNPP).
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Incubate to allow for the colorimetric reaction to develop.
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Data Analysis:
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Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percent inhibition of the agonist-induced alkaline phosphatase activity for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal agonist response) by fitting the data to a dose-response curve.
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Data Presentation
The following table summarizes the in vitro potency of hypothetical 7-aryl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivatives as progesterone receptor (PR) antagonists, based on the structure-activity relationship trends observed for analogous benzoxazepinones.[3]
| Compound ID | R Group (at 7-position) | PR Antagonist IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | 4-Chlorophenyl | 60 |
| 1d | 4-Methoxyphenyl | 200 |
| 1e | 3-Hydroxyphenyl | 35 |
| 1f | 4-Cyanophenyl | 45 |
Mandatory Visualization
Caption: Synthetic workflow for the diversification of the 7-bromo-benzo[b]azepinone scaffold.
Caption: Simplified signaling pathway of progesterone receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: The most prevalent and well-established method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The general workflow involves two main stages:
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Amine Alkylation: This step involves the reaction of 4-bromophenylamine with a four-carbon electrophile, such as γ-butyrolactone or ethyl 4-chlorobutanoate, to form the intermediate N-(4-bromophenyl)-4-substituted butanamide or the corresponding butanoic acid.
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Intramolecular Friedel-Crafts Cyclization: The resulting N-(4-bromophenyl)butanoic acid derivative is then treated with a strong acid catalyst, most commonly polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization and form the desired this compound.
Caption: General synthetic workflow for this compound.
Q2: What are the common side products observed during the synthesis of this compound?
A2: During the intramolecular Friedel-Crafts cyclization step, several side products can be formed. The identity and quantity of these impurities are highly dependent on the reaction conditions, such as the choice of acid catalyst, temperature, and reaction time. Based on the principles of electrophilic aromatic substitution and documented side reactions in similar syntheses, the following are the most probable side products:
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Regioisomeric Product (9-Bromo Isomer): Cyclization can potentially occur at the position ortho to the bromo substituent on the phenyl ring, leading to the formation of 9-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. However, this isomer is generally formed in minor amounts due to the steric hindrance imposed by the adjacent bromine atom.
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Dimeric Impurities: Intermolecular reactions can lead to the formation of dimeric species. This is more likely to occur at higher concentrations of the starting material.
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Unreacted Starting Material: Incomplete cyclization will result in the presence of the starting material, 4-(4-bromophenylamino)butanoic acid, in the final product mixture.
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Sulfonated Byproducts: When sulfuric acid is used as the cyclizing agent, sulfonation of the aromatic ring is a potential side reaction, leading to the formation of sulfonic acid derivatives of the product or starting material.
Caption: Potential side product formation pathways.
Q3: My reaction is sluggish, and I have a low yield of the desired product with a significant amount of unreacted starting material. What are the possible causes and solutions?
A3: A low conversion of the starting material can be attributed to several factors. The table below summarizes the potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Insufficient Catalyst Activity | Ensure the polyphosphoric acid (PPA) is fresh and has not absorbed atmospheric moisture. If using sulfuric acid, ensure it is of the correct concentration. Consider gently heating the PPA before adding the starting material to improve its viscosity and mixing. |
| Low Reaction Temperature | The intramolecular Friedel-Crafts cyclization often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC. |
| Short Reaction Time | The reaction may require a longer time to reach completion. Monitor the reaction over an extended period to determine the optimal reaction time. |
| Poor Solubility of Starting Material | In some cases, the starting material may not be fully soluble in the acidic medium at lower temperatures. Ensure vigorous stirring and consider a gradual addition of the starting material to the pre-heated acid. |
Q4: I am observing a significant amount of a side product that I suspect is the 9-bromo regioisomer. How can I minimize its formation?
A4: The formation of the 9-bromo isomer is a result of the regioselectivity of the Friedel-Crafts acylation. While the 7-bromo isomer is electronically and sterically favored, certain conditions can promote the formation of the 9-bromo byproduct.
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Lower Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less stable regioisomer. Running the reaction at the lowest effective temperature can improve the selectivity for the desired 7-bromo product.
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Choice of Catalyst: The nature of the Lewis acid catalyst can influence the regioselectivity. If using a very strong acid system that leads to poor selectivity, consider a milder catalyst if the reaction still proceeds to completion.
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Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the desired 7-bromo isomer. The two isomers should have different polarity and may be separable by silica gel chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocols
Synthesis of 4-(4-bromophenylamino)butanoic acid (Intermediate)
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylamine (1.0 eq) and γ-butyrolactone (1.2 eq).
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Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-3 hours to hydrolyze any ester intermediates.
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Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(4-bromophenylamino)butanoic acid.
Synthesis of this compound (Final Product)
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Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
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Heat the PPA to 80-90 °C with stirring.
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Slowly add 4-(4-bromophenylamino)butanoic acid (1.0 eq) in portions to the hot PPA.
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After the addition is complete, raise the temperature to 110-120 °C and maintain for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Note: These protocols are intended as a general guide. The optimal conditions may vary and should be determined experimentally for each specific setup. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support center for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 4-(4-bromophenylamino)butanoic acid. This is followed by an intramolecular Friedel-Crafts acylation, typically mediated by a strong acid catalyst like polyphosphoric acid (PPA), to induce cyclization and form the desired benzazepinone ring structure.
Q2: I am experiencing a low yield in the final cyclization step. What are the likely causes?
A2: Low yields in the intramolecular Friedel-Crafts acylation are often attributed to several factors:
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Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
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Side reactions: Undesired side reactions, such as intermolecular condensation or decomposition of the starting material or product under harsh acidic conditions, can significantly reduce the yield.
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Purity of the starting material: Impurities in the 4-(4-bromophenylamino)butanoic acid can interfere with the cyclization.
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Catalyst quality and amount: The activity and quantity of the polyphosphoric acid are critical. Old or improperly stored PPA may have reduced efficacy.
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Reaction temperature and time: Both temperature and reaction time are critical parameters that need to be optimized.
Q3: What are some common impurities I might encounter, and how can I minimize them?
A3: Common impurities can include unreacted starting material, polymeric byproducts, and regioisomers if the aromatic ring has other substituents. To minimize these:
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Ensure the purity of your 4-(4-bromophenylamino)butanoic acid.
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Optimize the reaction conditions (temperature, time, and catalyst amount) to favor the desired intramolecular cyclization over intermolecular side reactions.
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A well-executed work-up procedure is essential to remove the acid catalyst and other water-soluble impurities.
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Purification by column chromatography followed by recrystallization is often necessary to obtain a highly pure product.
Q4: Are there alternative catalysts to polyphosphoric acid for the cyclization?
A4: Yes, other strong acids and Lewis acids can be used for intramolecular Friedel-Crafts acylations. Some alternatives include Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), sulfuric acid, or a combination of a Lewis acid like aluminum chloride with an appropriate solvent. The choice of catalyst can significantly impact the yield and should be optimized for this specific substrate.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-(4-bromophenylamino)butanoic acid
| Potential Cause | Suggested Solution |
| Incomplete reaction between 4-bromobenzenamine and γ-butyrolactone. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Ensure an appropriate solvent is used to facilitate the reaction. |
| Side reaction of γ-butyrolactone. | - Add γ-butyrolactone dropwise to the reaction mixture to maintain a low concentration. |
| Difficult purification leading to product loss. | - Optimize the extraction and recrystallization solvents. - Ensure the pH is appropriately adjusted during the aqueous workup to minimize product solubility in the aqueous phase. |
Issue 2: Low Yield of this compound in the Cyclization Step
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use fresh, properly stored polyphosphoric acid (PPA). The viscosity of PPA is a good indicator of its water content; highly viscous PPA is preferred. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust based on TLC monitoring. Excessively high temperatures can lead to charring and decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC until the starting material is consumed. |
| Intermolecular Side Reactions | Use a higher dilution of the substrate in PPA to favor intramolecular cyclization. |
| Work-up Issues | Quench the reaction by carefully pouring the hot PPA mixture onto crushed ice with vigorous stirring. This facilitates the hydrolysis of the PPA and precipitation of the product. Ensure complete neutralization before extraction. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenylamino)butanoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzenamine (1 equivalent) and γ-butyrolactone (1.2 equivalents).
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Reaction: Heat the mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide and heat the mixture at reflux for 1 hour to hydrolyze any unreacted lactone and ester intermediates.
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Purification: Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-bromophenylamino)butanoic acid.
Protocol 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material). Heat the PPA to 80-90 °C with stirring to ensure it is fluid.
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Reactant Addition: Slowly add 4-(4-bromophenylamino)butanoic acid (1 equivalent) to the hot PPA with vigorous stirring.
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Reaction: Continue stirring the mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC (a suitable eluent would be ethyl acetate/hexane).
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Work-up: While still hot, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
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Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then with a saturated sodium bicarbonate solution, and finally with water again.
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Purification: Dry the crude product under vacuum. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 100 | 2 | Low |
| 2 | PPA | 120 | 2 | Moderate |
| 3 | PPA | 120 | 4 | Improved |
| 4 | Eaton's Reagent | 80 | 3 | Moderate |
| 5 | AlCl₃/DCM | Reflux | 6 | Low |
Note: This table is illustrative and actual yields will vary based on experimental execution.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield in the cyclization step.
Technical Support Center: 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and general synthetic strategy for preparing this compound?
The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the acylation of a substituted aniline followed by an intramolecular Friedel-Crafts reaction to form the core benzazepine structure. For the analogous 7-chloro derivative, the synthesis starts with the acylation of 4-chloroaniline with succinic anhydride to yield 4-(4-chloroanilino)-4-oxobutanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to form 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione. Subsequent selective reduction and deprotection steps can afford the desired product. A similar pathway can be envisioned for the 7-bromo analog, starting from 4-bromoaniline.
Troubleshooting Guides
This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide of this compound with a boronic acid or ester.
Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes and solutions?
Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors, including catalyst deactivation, improper reaction conditions, or issues with the starting materials.
Troubleshooting Flowchart for Low Conversion in Suzuki Coupling
A troubleshooting workflow for low conversion in Suzuki coupling reactions.
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Catalyst Inactivity | - Palladium catalyst has degraded. - Inappropriate ligand for the substrate. | - Use a fresh batch of palladium catalyst and ligand. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). |
| Suboptimal Base | - The base is not strong enough to facilitate transmetalation. - The base is not fully dissolved or is of poor quality. | - Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | - Presence of oxygen in the solvent can deactivate the catalyst. - Inappropriate solvent system for the reactants. | - Thoroughly degas the solvent by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles. - Try different solvent mixtures like dioxane/water or toluene/water. |
| Reaction Temperature | - Insufficient temperature for the reaction to proceed. | - Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Boronic Acid/Ester Quality | - The boronic acid may have degraded (protodeboronation). | - Use a fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). |
Q3: I am observing significant side products in my Suzuki-Miyaura coupling reaction. What are they and how can I minimize them?
Common side reactions include homocoupling of the boronic acid and hydrodehalogenation of the starting material.
Table of Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Boronic Acid Homocoupling | Reaction of two molecules of the boronic acid, often promoted by the presence of oxygen. | - Ensure the reaction is performed under a strict inert atmosphere. - Use thoroughly degassed solvents. |
| Hydrodehalogenation | Replacement of the bromine atom with a hydrogen atom. | - Lower the reaction temperature. - Screen different ligands that favor reductive elimination over competing pathways. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming a carbon-nitrogen bond by reacting this compound with an amine.
Q4: My Buchwald-Hartwig amination reaction is giving a low yield. What are the common pitfalls and how can I improve the outcome?
Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations can result from inactive catalysts, suboptimal reaction conditions, or issues with the reagents.
Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination
A troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Catalyst/Ligand Issues | - Catalyst deactivation. - Inappropriate ligand for the amine or aryl bromide. | - Use a fresh, air-stable palladium precatalyst. - Screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. |
| Base Selection | - The base is not strong enough or is sterically hindered. | - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Amine Reactivity | - The amine is sterically hindered or has low nucleophilicity. | - For less reactive amines, consider using a more active catalyst system and higher reaction temperatures. - It may be necessary to use a larger excess of the amine. |
| Reaction Conditions | - Presence of oxygen or moisture. - Suboptimal temperature or reaction time. | - Ensure strict anhydrous and anaerobic conditions are maintained. - Optimize the reaction temperature (typically 80-120 °C) and monitor the reaction over time to determine the optimal duration. |
Q5: How do I purify the product of my Buchwald-Hartwig amination reaction?
Purification is typically achieved through column chromatography on silica gel.
General Purification Protocol:
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different boronic acids.
Reaction Setup Workflow
A general workflow for setting up a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%) and, if necessary, the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up and purification.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Setup Workflow
A general workflow for setting up a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry reaction vessel.
-
Add the base (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up and purification.
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Structurally Similar Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 7-Bromo-1-tetralone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
| 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 7-Bromo-1-tetralone | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | ~80 |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | >95 |
| 4-Bromoanisole | n-Butylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | ~90 |
Note: The yields presented are approximate and may vary depending on the specific reaction conditions and the purity of the reagents. These values are intended to serve as a general guide.
Optimizing reaction conditions for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature in small increments (e.g., 5-10°C).- Ensure anhydrous conditions, as moisture can deactivate the acid catalyst. |
| Inactive catalyst. | - Use a fresh batch of the acid catalyst (e.g., Polyphosphoric Acid or Sulfuric Acid).- Consider using a stronger Lewis acid if the reaction remains sluggish. | |
| Starting material degradation. | - Confirm the purity of the starting material before commencing the reaction.- Lower the reaction temperature to minimize potential decomposition. | |
| Formation of Multiple Products (Impurity Spots on TLC) | Side reactions due to high temperature. | - Decrease the reaction temperature.- Gradually add the starting material to the reaction mixture to control the exothermic nature of the reaction. |
| Intermolecular reactions. | - Perform the reaction at a higher dilution to favor intramolecular cyclization. | |
| Impure starting materials. | - Purify the starting materials before use. | |
| Product is Difficult to Purify | Co-eluting impurities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent system to purify the product. |
| Oily product instead of solid. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization.- Purify via column chromatography and ensure complete removal of the solvent. | |
| Reaction Stalls (No Further Conversion of Starting Material) | Insufficient catalyst. | - Add an additional portion of the catalyst to the reaction mixture. |
| Product inhibition. | - This is less common in this type of reaction but consider performing the reaction at a higher dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently cited method involves the intramolecular cyclization of a suitable N-substituted bromophenylpropanoic acid derivative. One specific method involves the treatment of 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester with a mixture of sulfuric acid and acetic acid at elevated temperatures.[1] Another potential route employs a strong acid catalyst like polyphosphoric acid (PPA) to facilitate the cyclization.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. It is crucial to maintain the optimal temperature as specified in the protocol.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products with prolonged heating.
-
Anhydrous Conditions: The acid catalysts used in this synthesis are sensitive to moisture. Therefore, ensuring all glassware is dry and using anhydrous solvents is critical for a successful reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.
Q4: What are the potential side reactions in this synthesis?
A4: Potential side reactions include:
-
Intermolecular condensation: At high concentrations, the starting material may react with another molecule of itself instead of cyclizing, leading to the formation of dimers or polymers.
-
Decomposition: At excessively high temperatures, the starting material or the product may decompose, leading to a lower yield and the formation of colored impurities.
-
Incomplete cyclization: If the reaction conditions are not optimal, the reaction may not go to completion, resulting in a mixture of starting material and product.
Q5: What is the best method for purifying the final product?
A5: The most common method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) usually provides good separation. Following chromatography, recrystallization can be performed to obtain a highly pure product.
Experimental Protocols
Method 1: Cyclization using Sulfuric Acid and Acetic Acid
This protocol is based on a reported synthesis with a yield of 21%.[1]
Materials:
-
7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester in glacial acetic acid.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to 90°C and stir for 2.5 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Method 2: Cyclization using Polyphosphoric Acid (PPA)
This is a general procedure for intramolecular Friedel-Crafts acylation and may require optimization for this specific substrate.
Materials:
-
N-(4-bromophenyl)-4-chlorobutanamide (or a similar precursor)
-
Polyphosphoric Acid (PPA)
-
Deionized Water
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to approximately 80-100°C with stirring.
-
Slowly add the N-(4-bromophenyl)-4-chlorobutanamide to the hot PPA.
-
Stir the reaction mixture at this temperature for the required time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Stir the mixture until the PPA is fully hydrolyzed.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low yield and impurity issues.
References
Technical Support Center: Purification of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The following sections offer detailed guidance on the removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 4-(4-bromophenylamino)butanoic acid or related precursors.
-
Byproducts of cyclization: Incomplete cyclization or side reactions during Friedel-Crafts type reactions can lead to polymeric materials or isomers.
-
Over-brominated or under-brominated species: Depending on the synthetic route, impurities with different bromination patterns on the aromatic ring may be present.
-
Solvent adducts: Residual solvents from the reaction or initial workup can form adducts with the product.
Q2: What is the recommended first step for purifying the crude product?
A2: For most applications, recrystallization is a cost-effective and efficient initial purification step to remove the bulk of impurities. If the product is still not of the desired purity, flash column chromatography is recommended as a subsequent step.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for final purity assessment. A typical TLC system would involve a silica gel plate with a mobile phase such as a mixture of ethyl acetate and hexanes.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Problem: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The solvent polarity may be too high, or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the compound redissolves.
-
Add a small amount of a less polar co-solvent (e.g., hexanes if using ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C).
-
Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Problem: Poor recovery of the product after recrystallization.
-
Possible Cause: The chosen solvent is too good a solvent for the compound, even at low temperatures, or too much solvent was used.
-
Solution:
-
Reduce the volume of the solvent by evaporation and attempt to recrystallize again.
-
Try a different solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Cool the filtrate in an ice bath or freezer to precipitate more product.
-
Flash Column Chromatography Troubleshooting
Problem: Poor separation of the product from a close-running impurity.
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
Perform a thorough TLC analysis with various solvent mixtures to find a system that provides the best separation (a difference in Rf values of at least 0.2 is ideal).
-
Use a shallower solvent gradient during the column chromatography run.
-
Consider using a different stationary phase, such as alumina, if silica gel is not effective.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexanes mixture, slowly increase the percentage of ethyl acetate.
-
If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane).
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, a mixture of ethyl acetate and hexanes is often a suitable solvent system. The compound should be soluble in the hot solvent mixture and sparingly soluble at room temperature.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethyl acetate. b. Slowly add hexanes to the hot solution until a slight turbidity persists. c. Add a few drops of hot ethyl acetate to redissolve the turbidity. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: a. Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. b. The ideal Rf value for the product on the TLC plate is between 0.2 and 0.4.
-
Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. b. Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: a. Start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compound. c. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Notes |
| Recrystallization | ~85% | 95-97% | 70-80% | Effective for removing major, less soluble impurities. |
| Flash Chromatography | ~85% | >98% | 60-75% | Ideal for removing close-running impurities. |
| Recrystallization followed by Flash Chromatography | ~85% | >99% | 50-65% | Recommended for achieving the highest purity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Stability issues of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1][2][3]
Q2: I am observing unexpected peaks in my analysis after storing the compound in solution. What could be the cause?
A2: The appearance of new peaks in your analytical chromatogram may indicate degradation of the compound. This compound, like many organic molecules, can be susceptible to degradation under various conditions such as exposure to light, elevated temperatures, or inappropriate pH. It is advisable to prepare solutions fresh and minimize their exposure to harsh conditions.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. The lactam ring in the structure could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of degradation products. It is recommended to maintain the pH of solutions within a neutral range if possible and to evaluate stability at different pH values if the experimental conditions require it.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change) of the solid compound. | Exposure to air, moisture, or light over time. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light. |
| Appearance of new peaks in HPLC analysis of a recently prepared solution. | Degradation due to solvent, pH, or temperature. | Prepare solutions fresh before use. Use high-purity solvents and buffer systems. If the problem persists, consider performing a forced degradation study to identify the specific stressor. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare stock solutions in a suitable solvent and dilute into the aqueous assay medium immediately before the experiment. |
| Low purity of the compound upon receipt. | Improper handling during shipping or storage. | Always source the compound from a reputable supplier.[1] Upon receipt, verify the purity by an appropriate analytical method and store it under the recommended conditions. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1][4] |
| Molecular Weight | 240.1 g/mol | [1][4] |
| Melting Point | 107 °C | [1][5] |
| Boiling Point (Predicted) | 370.2 ± 41.0 °C | [1][5] |
| Storage Temperature | Room Temperature | [1][3] |
Experimental Protocols
Protocol: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[6]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples alongside a control sample protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable, validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | 3951-89-1 [chemicalbook.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Preventing dimer formation in 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one synthesis
Welcome to the Technical Support Center for the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the formation of dimeric byproducts during this synthesis.
Troubleshooting Guide: Preventing Dimer Formation
The formation of a dimeric byproduct is a common challenge in the synthesis of this compound, which is often prepared via an intramolecular Friedel-Crafts cyclization of a suitable precursor. Dimerization occurs when two molecules of the starting material react with each other (intermolecularly) instead of the desired intramolecular cyclization. This guide provides a systematic approach to minimizing dimer formation.
Issue 1: Significant Dimer Formation Observed by TLC/LC-MS
If you are observing a significant amount of a higher molecular weight byproduct, suspected to be a dimer, consider the following troubleshooting steps:
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for dimer formation in this synthesis?
A1: The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation of a precursor like N-(4-bromophenyl)butyramide or its corresponding acid chloride. The Lewis acid catalyst activates the acyl group, creating an electrophilic acylium ion. Dimerization occurs when the activated acyl group of one molecule reacts with the electron-rich aromatic ring of another molecule (an intermolecular reaction) before it can react with its own aromatic ring (the desired intramolecular reaction).
Q2: How does concentration impact dimer formation?
A2: Reaction kinetics favor the desired intramolecular cyclization at low concentrations. At high concentrations, the probability of two precursor molecules colliding and reacting (intermolecularly) increases, leading to a higher yield of the dimeric byproduct. This is the basis of the "high-dilution principle," a common strategy to promote cyclization reactions.
Q3: What is the role of the Lewis acid in dimer formation?
A3: The choice and stoichiometry of the Lewis acid are critical. A highly reactive Lewis acid or an excess amount can lead to a rapid generation of the acylium ion, which may increase the likelihood of intermolecular reactions if the precursor concentration is not sufficiently low. Common Lewis acids for this type of cyclization include polyphosphoric acid (PPA), aluminum chloride (AlCl₃), and Eaton's reagent (P₂O₅ in methanesulfonic acid). The optimal Lewis acid and its amount should be determined empirically.
Q4: Can reaction temperature be optimized to reduce dimerization?
A4: Yes, temperature can influence the relative rates of the intra- and intermolecular reactions. While there is no universal rule, it is often beneficial to start with lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled intramolecular cyclization. Higher temperatures might provide the activation energy needed for the intermolecular reaction to compete more effectively.
Data Presentation
The following table summarizes the hypothetical effect of reaction parameters on the yield of the desired monomeric product versus the dimeric byproduct. This data is illustrative and should be adapted based on experimental findings.
| Parameter | Condition | Monomer Yield (%) | Dimer Yield (%) | Notes |
| Concentration | 0.1 M | 60 | 35 | High concentration favors dimerization. |
| 0.01 M | 85 | 10 | High dilution favors intramolecular cyclization. | |
| 0.005 M | 90 | 5 | Further dilution can improve monomer yield. | |
| Temperature | 0 °C | 88 | 8 | Lower temperature may favor the desired product. |
| 25 °C (RT) | 85 | 10 | A good starting point for optimization. | |
| 80 °C | 70 | 25 | Higher temperature may increase dimer formation. | |
| Lewis Acid | AlCl₃ (1.2 eq) | 82 | 15 | A common but aggressive Lewis acid. |
| PPA | 88 | 9 | Often a good choice for this type of cyclization. | |
| Eaton's Reagent | 91 | 6 | Can be highly effective for difficult cyclizations. |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization under High-Dilution Conditions
This protocol is a general guideline for minimizing dimer formation during the synthesis of this compound from a suitable precursor such as N-(4-bromophenyl)-4-chlorobutyramide.
Materials:
-
N-(4-bromophenyl)-4-chlorobutyramide
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: To the flask, add a portion of the anhydrous DCM and the aluminum chloride (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Precursor Solution: In a separate flask, dissolve the N-(4-bromophenyl)-4-chlorobutyramide in anhydrous DCM to make a dilute solution (e.g., 0.02 M).
-
Slow Addition: Using a syringe pump, add the precursor solution to the stirred suspension of aluminum chloride in DCM over a period of 4-6 hours. Maintaining a slow and steady addition rate is crucial to keep the instantaneous concentration of the precursor low, thereby favoring the intramolecular reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product and byproduct.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired this compound from any dimeric byproduct and other impurities.
Note: The choice of solvent, Lewis acid, and temperature may need to be optimized for your specific precursor and scale. Close monitoring of the reaction is highly recommended to minimize side reactions.
Technical Support Center: Characterization of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an ¹H NMR spectrum can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent.
-
Troubleshooting: Try sonicating the sample or gently warming it to improve solubility. If the issue persists, consider using a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d₆, Methanol-d₄).
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.
-
Troubleshooting: Dilute your sample and re-acquire the spectrum.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent, purification of the sample by column chromatography or recrystallization may be necessary.
-
-
Chemical Exchange: The amine proton (-NH-) can undergo chemical exchange with residual water or other labile protons in the sample, leading to a broad signal.
-
Troubleshooting: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the -NH- proton should diminish or disappear.
-
Question 2: The integration of the aromatic region in my ¹H NMR spectrum is incorrect. Why is this happening?
Answer: Inaccurate integration in the aromatic region is a common issue.
-
Overlapping Solvent Peak: If using CDCl₃, the residual solvent peak at ~7.26 ppm can overlap with your aromatic signals, making accurate integration difficult.
-
Troubleshooting: Use a different solvent such as Acetone-d₆ or DMSO-d₆, whose residual peaks are in a different region of the spectrum.
-
-
Baseline Distortion: A non-flat baseline can lead to integration errors.
-
Troubleshooting: Re-process the spectrum and carefully perform baseline correction before integrating the peaks.
-
-
Poor Phasing: Incorrect phasing of the spectrum can also lead to integration inaccuracies.
-
Troubleshooting: Manually re-phase the spectrum to ensure all peaks have a symmetrical, upright shape.
-
Question 3: I am having trouble assigning the protons in the aliphatic region of the ¹H NMR spectrum. What can I do?
Answer: The aliphatic region can show complex splitting patterns due to the coupling of adjacent methylene groups.
-
Signal Overlap: The signals for the protons at C2, C3, and C4 may overlap.
-
Troubleshooting:
-
Acquire the spectrum on a higher field NMR instrument (e.g., 500 MHz or higher) to improve signal dispersion.
-
Perform a 2D NMR experiment, such as a COSY (Correlation Spectroscopy), to identify which protons are coupled to each other.
-
-
II. Mass Spectrometry (MS)
Question 1: I don't see the expected molecular ion peak in my mass spectrum. What should I do?
Answer: The absence of a clear molecular ion peak can be due to the instability of the molecule under the ionization conditions.
-
Fragmentation: The molecule may be fragmenting completely upon ionization.
-
Troubleshooting:
-
Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
-
Look for fragment ions that correspond to logical losses from the parent molecule (e.g., loss of Br, CO, or parts of the aliphatic chain).
-
-
-
Low Abundance: The molecular ion may be present but at a very low intensity.
-
Troubleshooting: Zoom in on the expected m/z region of the spectrum to look for a low-intensity signal.
-
Question 2: My mass spectrum shows a pair of peaks of almost equal intensity separated by 2 m/z units. What does this indicate?
Answer: This is a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.
III. High-Performance Liquid Chromatography (HPLC)
Question 1: I am observing a broad peak for my compound in the HPLC chromatogram. How can I improve the peak shape?
Answer: Peak broadening in HPLC can be caused by several factors.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Troubleshooting: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.
-
Troubleshooting:
-
Adjust the pH of the mobile phase. For an amine-containing compound, a slightly acidic or basic mobile phase may improve peak shape.
-
Vary the ratio of your organic solvent to the aqueous buffer.
-
-
-
Column Degradation: The stationary phase of the column may be degraded.
-
Troubleshooting: Try a new column or a column with a different stationary phase.
-
Question 2: I am seeing multiple peaks in my HPLC chromatogram, but I expect my compound to be pure. What could be the reason?
Answer: The presence of multiple peaks could indicate impurities or degradation.
-
Synthetic Impurities: Carryover of starting materials or by-products from the synthesis.
-
Troubleshooting: Review the synthetic route to anticipate potential impurities and optimize the purification protocol (e.g., recrystallization or column chromatography).
-
-
Degradation: The compound may be unstable under the analytical conditions or during storage.
-
Troubleshooting:
-
Analyze the sample immediately after preparation.
-
Store the compound under inert atmosphere, protected from light, and at a low temperature.
-
Investigate the stability of the compound in the mobile phase.
-
-
Data Presentation
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | Ar-H (H6) |
| ~7.30 | dd | 1H | Ar-H (H8) |
| ~6.70 | d | 1H | Ar-H (H9) |
| ~4.50 | br s | 1H | NH |
| ~3.50 | t | 2H | CH₂ (C2) |
| ~2.80 | t | 2H | CH₂ (C4) |
| ~2.10 | p | 2H | CH₂ (C3) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (C5) |
| ~150 | Ar-C (C5a) |
| ~138 | Ar-C (C9a) |
| ~135 | Ar-CH (C8) |
| ~125 | Ar-CH (C6) |
| ~120 | Ar-C (C7) |
| ~118 | Ar-CH (C9) |
| ~45 | CH₂ (C2) |
| ~40 | CH₂ (C4) |
| ~25 | CH₂ (C3) |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Expected [M]⁺ (⁷⁹Br) | 238.99 |
| Expected [M+2]⁺ (⁸¹Br) | 240.99 |
| Key Fragment Ions (m/z) | [M-Br]⁺, [M-CO]⁺ |
Table 4: Suggested HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
1. NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
For ¹H NMR, a spectral width of -2 to 12 ppm is recommended. For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate.
2. Mass Spectrometry Sample Preparation and Acquisition
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes using a suitable ionization technique (e.g., ESI).
3. HPLC Sample Preparation and Analysis
-
Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and run the analysis using the conditions outlined in Table 4.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of the target compound.
Caption: Troubleshooting flowchart for common analytical issues.
Caption: Potential degradation pathways for the target molecule.
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a thick, viscous sludge after heating with the cyclizing agent (e.g., PPA or Eaton's Reagent). How do I effectively quench the reaction?
A1: This is a common observation, especially when using polyphosphoric acid (PPA). To effectively quench the reaction, the viscous mixture should be cooled to room temperature and then slowly and carefully poured onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA in a controlled manner, making the mixture easier to handle. Adding cold water can also be effective.
Q2: During the aqueous workup, I'm observing a persistent emulsion. What is the best way to break it?
A2: Emulsions during the workup of intramolecular Friedel-Crafts reactions are often due to the presence of acidic residues and finely dispersed solids. To break the emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Filtration: Filter the entire mixture through a pad of Celite® or another filter aid to remove any particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a higher density, such as chloroform or dichloromethane, which can help to separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the layers.
Q3: The crude product is a dark, oily residue. What is the likely cause and how can I purify it?
A3: A dark, oily crude product often indicates the presence of polymeric side products or charring, which can occur if the reaction temperature was too high or the reaction time was too long. For purification, column chromatography on silica gel is typically the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of the desired product from the impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be attempted if the product is a solid.
Q4: My final product yield is very low. What are the potential reasons related to the workup?
A4: Low yields can be attributed to several factors during the workup:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.
-
Product Precipitation: The product may precipitate out of the solution during quenching or neutralization. Carefully check any solid material for your desired product.
-
Decomposition: If the quenching or neutralization steps are too exothermic, it could lead to the decomposition of the product. Slow and controlled addition to ice is crucial.
-
Adsorption onto Drying Agent: Over-drying with a large excess of a drying agent like magnesium sulfate can sometimes lead to the loss of product due to adsorption. Use a minimal amount of drying agent and ensure to wash it with fresh solvent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficult to Stir/Handle Reaction Mixture | High viscosity of the cyclizing agent (e.g., PPA). | - Gently warm the mixture to decrease viscosity before quenching. - Add a co-solvent like xylene during the reaction (if the protocol allows). |
| Incomplete Reaction (Starting Material Present) | Insufficient heating or reaction time. | - Monitor the reaction by TLC or LC-MS to ensure completion before workup. - Ensure the reaction temperature is maintained at the optimal level. |
| Formation of a Tar-like Precipitate During Quenching | Rapid and uncontrolled hydrolysis of the cyclizing agent leading to localized overheating and decomposition. | - Quench the reaction mixture by adding it slowly to a vigorously stirred ice/water mixture. - Ensure efficient cooling of the quenching vessel. |
| Product is Contaminated with Acidic Impurities | Incomplete neutralization during the workup. | - Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. - Check the pH of the aqueous layer to ensure it is basic. |
| Difficulty in Isolating a Solid Product (Oily Product) | Presence of impurities that are preventing crystallization. | - Purify the crude product by column chromatography first. - Try different solvent systems for recrystallization. - Use a seed crystal to induce crystallization. |
Experimental Protocol: Workup Procedure
This protocol is a general guideline based on typical workup procedures for intramolecular Friedel-Crafts cyclizations.
-
Reaction Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the viscous reaction mixture onto the ice/water mixture. Caution: This process can be exothermic.
-
Continue stirring until all the cyclizing agent is hydrolyzed and a homogenous suspension or solution is formed.
-
-
Neutralization:
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide to neutralize the acidic mixture. Monitor the pH with pH paper or a pH meter until it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (1 x 50 mL) and then with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, if the crude product is a solid, it can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Quantitative Data
| Parameter | Reported Value | Reference |
| Melting Point | 107 °C | Commercial Supplier Data |
| Purity (Commercial) | >95% - 97% | Commercial Supplier Data[1] |
| Reference Yield | 21% | LookChem (citing DOI:10.1248/cpb.52.577)[1] |
Workflow Diagram
Caption: A flowchart illustrating the general workup and purification procedure for the synthesis of this compound.
References
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Alternative Synthetic Routes: An Overview
Several alternative synthetic routes can be employed to synthesize this compound. The choice of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of plausible synthetic strategies.
| Route | Key Reaction Type | Starting Materials | Key Reagents | Reported/Expected Yield |
| Route 1 | Intramolecular Friedel-Crafts Acylation | 3-(4-Bromophenyl)propanoic acid, 3-Aminopropanoic acid | Polyphosphoric acid (PPA), Phosphorus pentoxide (P2O5) | 60-75% |
| Route 2 | Bischler-Napieralski-type Reaction | N-(2-(4-bromophenyl)ethyl)acetamide | Phosphorus oxychloride (POCl3), Polyphosphoric acid (PPA) | 55-70% |
| Route 3 | From Substituted Anthranilic Acid | Methyl 5-bromo-2-aminobenzoate | - | Variable |
Detailed Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation
This route involves the initial formation of an N-substituted β-alanine derivative followed by an intramolecular Friedel-Crafts acylation to form the seven-membered ring.
Step 1: Synthesis of 3-((4-bromophenyl)amino)propanoic acid
-
To a solution of 4-bromoaniline (1 eq) in a suitable solvent such as ethanol, add 3-chloropropanoic acid (1.1 eq).
-
Add a base, for example sodium carbonate (2 eq), to the mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
The precipitated product is filtered, washed with water, and dried under vacuum.
Step 2: Cyclization to this compound
-
To polyphosphoric acid (PPA) (10-20 times the weight of the starting material) preheated to 80-90°C, add 3-((4-bromophenyl)amino)propanoic acid (1 eq) portion-wise with stirring.
-
Increase the temperature to 120-140°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with a sodium bicarbonate solution and then with water until neutral.
-
The crude product is dried and can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis via Intramolecular Friedel-Crafts Acylation.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the intramolecular Friedel-Crafts cyclization (Route 1)?
A1: The primary challenge is often achieving complete cyclization without significant side product formation. The reaction is sensitive to the activity of the aromatic ring and the reaction conditions. The bromo-substituent is deactivating, which can make the ring closure more difficult compared to an unsubstituted ring.[1][2] Careful control of temperature and the choice of a strong dehydrating agent like PPA or Eaton's reagent are crucial.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: While polyphosphoric acid is commonly used, other Lewis acids like aluminum chloride (AlCl₃) can also be employed. However, with AlCl₃, you would typically start with the corresponding acyl chloride of the N-aryl-β-alanine. This adds an extra synthetic step and may lead to different side products. PPA often gives cleaner reactions for this type of intramolecular cyclization.[3][4]
Q3: My Bischler-Napieralski-type reaction (Route 2) is giving a low yield. What can I do?
A3: Low yields in Bischler-Napieralski reactions can be due to several factors.[5][6][7] Ensure your starting amide is completely dry, as moisture will consume the dehydrating agent. The choice of dehydrating agent and reaction temperature is critical; for deactivated systems, stronger conditions might be necessary (e.g., P₂O₅ in refluxing POCl₃).[7] However, excessively harsh conditions can lead to polymerization or degradation. Optimization of the reaction time is also recommended; prolonged heating can decrease the yield.
Q4: How can I best purify the final product?
A4: The final product, this compound, is a solid. Recrystallization is often a good first step for purification.[8][9][10][11][12] A suitable solvent system can be determined through small-scale solubility tests. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexane, or toluene. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion in Friedel-Crafts cyclization | - Insufficiently strong dehydrating agent.- Reaction temperature is too low.- Deactivated aromatic ring due to the bromine substituent.[13][14] | - Use a more potent dehydrating agent like Eaton's reagent (P₂O₅ in MsOH).- Gradually increase the reaction temperature, monitoring for product formation and degradation.- Ensure anhydrous conditions are strictly maintained. |
| Formation of multiple products (isomers, polymers) | - Ring closure at an unintended position (less likely with the bromo-substituent).- Intermolecular reactions leading to polymers, especially at high concentrations.- Rearrangement of the alkyl chain (less common in acylation).[2] | - Maintain a moderate reaction temperature to control selectivity.- Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.- Confirm the structure of the starting material to ensure the correct precursor is used. |
| Product "oiling out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The chosen solvent is too nonpolar, causing the compound to separate as a liquid.[10] | - Select a solvent with a lower boiling point.- Use a co-solvent system. Dissolve the compound in a good solvent at an elevated temperature, then add a poorer solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[10][11] |
| Difficulty in removing starting material | - Incomplete reaction.- Similar polarity of the starting material and product. | - Optimize reaction time and temperature to drive the reaction to completion.- If using column chromatography, try a shallower solvent gradient to improve separation.- Consider a chemical workup to remove unreacted starting material (e.g., an acid or base wash if the starting material has a different pKa). |
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Caption: A logical diagram for troubleshooting synthetic chemistry experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Purification [chem.rochester.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This guide provides a comparative overview of potential analytical methods for the validation of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of pharmaceutical products. This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, based on established analytical approaches for structurally similar compounds.
Introduction
This compound is a heterocyclic compound containing a benzazepine core. Its analysis is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs). The methods presented here are designed to be stability-indicating, capable of separating the main compound from potential degradation products and process-related impurities.
Methodology Comparison
Two primary analytical techniques are proposed for the validation of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a broad range of compounds. For the target analyte, a stability-indicating RP-HPLC-UV method is proposed, which would be effective for both assay and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. Given the potential volatility of the analyte and its impurities, GC-MS represents a powerful alternative or complementary technique to HPLC.
The following sections provide detailed experimental protocols and expected performance data for each proposed method.
Quantitative Data Summary
The following tables summarize the anticipated validation parameters for the proposed HPLC-UV and GC-MS methods. These values are derived from published methods for structurally related benzazepine derivatives and halogenated cyclic ketones and serve as a benchmark for method performance.[1][2][3][4]
Table 1: Comparison of Proposed Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 ng/mL |
| Specificity | High (demonstrated through forced degradation) | Very High (mass spectral confirmation) |
Experimental Protocols
Proposed Method 1: Stability-Indicating HPLC-UV
This method is designed for the quantification of this compound and the separation of its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Validation Approach:
-
Specificity: Forced degradation studies will be performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can separate the analyte from any degradation products.
-
Linearity: A series of solutions with concentrations ranging from 50% to 150% of the nominal sample concentration will be prepared and analyzed.
-
Accuracy: The accuracy will be assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Repeatability will be determined by analyzing six replicate preparations of the sample. Intermediate precision will be evaluated by performing the analysis on different days with different analysts and/or instruments.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of the analyte and any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL. Derivatization may be necessary to improve volatility and peak shape, although the ketone functionality may be amenable to direct analysis.
Validation Approach:
-
Specificity: The specificity of the method is inherent in the mass spectrometric detection, which provides mass-to-charge ratio information for peak identification.
-
Linearity, Accuracy, and Precision: These will be evaluated in a similar manner to the HPLC method, using appropriate concentration ranges for GC-MS analysis.
Visualizations
The following diagrams illustrate the general workflows for the proposed analytical methods.
Caption: Workflow for the proposed HPLC-UV analytical method.
Caption: Workflow for the proposed GC-MS analytical method.
Conclusion
Both the proposed HPLC-UV and GC-MS methods offer viable pathways for the analytical validation of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the need for routine quality control (favoring HPLC) or detailed impurity identification (favoring GC-MS). For comprehensive characterization, the use of both techniques is recommended to provide orthogonal data. The presented protocols and performance characteristics provide a solid foundation for the development and validation of robust analytical methods for this important pharmaceutical intermediate.
References
- 1. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of intermediates like 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique in the pharmaceutical industry for separating and quantifying components in a sample.[1]
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and highly reliable method for determining the purity of non-volatile organic compounds such as this compound. The technique separates the target compound from its potential impurities based on differences in their polarity.
Potential Impurities
During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. For this guide, we will consider the following hypothetical, yet plausible, impurities:
-
Impurity A: An unreacted starting material.
-
Impurity B: A regioisomer, 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
-
Impurity C: A debrominated version, 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Quantitative Data Summary: HPLC Analysis
The following table summarizes representative data from an RP-HPLC analysis of a sample of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C | 4.1 | 21,500 | 0.72 |
| This compound | 9.3 | 2,925,000 | 97.50 |
| Impurity A | 11.8 | 30,000 | 1.00 |
| Impurity B | 13.2 | 23,400 | 0.78 |
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., 50:50 Acetonitrile/Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Comparison with Alternative Analytical Methods
While HPLC is the primary method, orthogonal techniques are valuable for comprehensive characterization, impurity identification, and validation.[2]
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, robust, highly reproducible, suitable for non-volatile and thermally labile compounds. | Requires reference standards for impurity identification, can consume significant solvent volumes. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information for impurity identification, highly sensitive.[2] | Higher instrumentation cost, mobile phase selection is more restrictive (must be MS-compatible). |
| qNMR | Quantitative Nuclear Magnetic Resonance directly quantifies a substance against a certified internal standard. | Primary analytical method, does not require a reference standard of the analyte itself, provides structural confirmation.[2] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[3] |
| GC-MS | Gas Chromatography separates volatile compounds, which are then detected by a mass spectrometer. | High sensitivity and selectivity, provides structural information from mass spectra.[3] | Not suitable for non-volatile or thermally unstable compounds like the target molecule without derivatization. |
Experimental Protocols: Alternative Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The chromatographic conditions can be similar to the HPLC method, but the mobile phase modifier should be MS-compatible (e.g., 0.1% formic acid instead of phosphoric acid).[2] The mass spectrometer can be operated in full scan mode to detect all ionizable species and in tandem MS (MS/MS) mode for structural elucidation of impurities.
-
Quantitative NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum with parameters ensuring full signal relaxation (e.g., a long relaxation delay).
-
Integrate signals unique to the analyte and the internal standard.
-
Calculate purity based on the integral values, number of protons, and the weights of the sample and standard.[3]
-
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC provides a robust, precise, and reliable method with excellent resolving power for common process-related impurities. However, for comprehensive impurity profiling and structural elucidation, LC-MS is an invaluable tool. Furthermore, qNMR serves as a powerful orthogonal technique for obtaining an absolute purity value without the need for a specific reference standard of the main compound. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of analytical detail.
References
A Comparative Analysis of 7-Bromo- and 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selection of halogenated intermediates is a critical step in the synthesis of novel therapeutics. This guide provides a detailed comparison of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and its chloro analog, 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, focusing on their physicochemical properties and potential as synthetic precursors.
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation at the 7-position of the 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The choice between a bromo or chloro substituent can impact reactivity in subsequent synthetic steps and the overall biological profile of the final compound.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties for both compounds is presented below. These parameters are crucial for predicting the behavior of the molecules in both chemical reactions and biological systems.
| Property | This compound | 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
| CAS Number | 3951-89-1[1] | 160129-45-3[2] |
| Molecular Formula | C₁₀H₁₀BrNO[1] | C₁₀H₁₀ClNO[2] |
| Molecular Weight | 240.10 g/mol [1] | 195.64 g/mol [2] |
| Appearance | Not specified | White solid[2] |
| Melting Point | 107 °C[1] | Not specified |
| Boiling Point | 370.2±41.0 °C (Predicted)[1] | 356.5 °C at 760 mmHg[2] |
| Density | 1.475±0.06 g/cm³ (Predicted)[1] | 1.234 g/cm³[2] |
| pKa | 2.17±0.20 (Predicted)[1] | Not specified |
| LogP | 2.97550[1] | Not specified |
Synthetic Considerations
The choice between the bromo and chloro analog often depends on the desired subsequent chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This increased reactivity can allow for milder reaction conditions and potentially higher yields. Conversely, the chloro analog may be more cost-effective and could be preferred if the subsequent synthetic steps do not require high reactivity at the 7-position.
Illustrative Synthetic Pathway
The synthesis of the chloro analog, as described in patent CN103601678B, involves a multi-step process starting from 4-chloroaniline and succinic anhydride.[3] A similar pathway can be envisioned for the bromo analog, starting with 4-bromoaniline.
Biological Activity and Applications
The nature of the halogen at the 7-position can influence the binding affinity and selectivity of the final drug molecule for its target receptor. Generally, the greater polarizability and size of bromine compared to chlorine can lead to altered steric and electronic interactions within a receptor's binding pocket.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds are often proprietary or found within patent literature. A general procedure for the synthesis of the chloro analog, adapted from patent literature, is provided below.[3]
Synthesis of 4-(4-chloroanilino)-4-ketobutyric acid:
-
Dissolve 4-chloroaniline and succinic anhydride in a suitable organic solvent (e.g., toluene).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with cold 1N hydrochloric acid and stir.
-
Filter the solid product and wash to obtain 4-(4-chloroanilino)-4-ketobutyric acid.
Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione:
-
Dissolve 4-(4-chloroanilino)-4-ketobutyric acid in a suitable solvent (e.g., dichloroethane).
-
Add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Heat the mixture at 60°C for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 3N hydrochloric acid.
-
Separate the organic layer, wash, dry, and concentrate to yield the product.
Note: These are generalized protocols and may require optimization for specific laboratory conditions.
Conclusion
Both this compound and its chloro analog are valuable building blocks in medicinal chemistry. The choice between them will be dictated by the specific requirements of the synthetic route and the desired properties of the final product. The bromo analog offers greater reactivity for cross-coupling reactions, while the chloro analog may be a more economical choice and is a key intermediate for the established drug, Tolvaptan. Further research into the direct comparison of their biological activities once incorporated into larger molecules would be highly valuable for the drug development community.
References
A comparative analysis of the structural, physicochemical, and pharmacological properties of classic benzodiazepines is presented here as a framework for evaluating novel compounds such as 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited availability of experimental data for this compound in publicly accessible literature, this guide utilizes the well-characterized benzodiazepines, diazepam and lorazepam, to illustrate the requisite data and methodologies for a comprehensive structural comparison.
This guide is intended for researchers, scientists, and drug development professionals interested in the structural and functional relationships of central nervous system (CNS) active compounds. The presented data on diazepam and lorazepam, two widely prescribed benzodiazepines, will serve as a benchmark for the evaluation of new chemical entities within this class and related heterocyclic systems.
Structural Overview
Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure composed of a fused benzene and a diazepine ring. The specific substitutions on this core structure significantly influence the pharmacokinetic and pharmacodynamic properties of each drug.
-
This compound: This compound features a tricyclic system with a bromine substituent on the benzene ring and a ketone group on the azepine ring. Its core is a benzo[b]azepine, differing from the classical 1,4-benzodiazepine structure.
-
Diazepam (Valium): Chemically known as 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Key structural features include a chloro substituent at the 7-position, a methyl group at the 1-position, and a phenyl group at the 5-position of the 1,4-benzodiazepine core.
-
Lorazepam (Ativan): Chemically described as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. It shares the 7-chloro substitution with diazepam but is distinguished by a hydroxyl group at the 3-position and a 2-chlorophenyl group at the 5-position.
Physicochemical Properties
The physicochemical properties of these molecules, such as melting point, boiling point, and solubility, are crucial for their formulation and bioavailability.
| Property | This compound | Diazepam | Lorazepam |
| Molecular Formula | C₁₀H₁₀BrNO | C₁₆H₁₃ClN₂O | C₁₅H₁₀Cl₂N₂O₂ |
| Molecular Weight | 240.10 g/mol | 284.7 g/mol | 321.2 g/mol |
| Melting Point | 107 °C[1] | 130-134 °C | 166-168 °C |
| Boiling Point | 370.2 °C (Predicted)[1] | 189-190 °C at 0.02 mmHg | Decomposes |
| Solubility | Data not available | Practically insoluble in water; soluble in alcohol and chloroform. | Practically insoluble in water; sparingly soluble in alcohol. |
Spectroscopic Data
Spectroscopic analysis provides detailed information about the chemical structure and bonding within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.
| Compound | Key IR Peaks (cm⁻¹) |
| Diazepam | ~1685 (C=O, amide), ~1605 (C=N), ~1490 (aromatic C=C), ~700 (C-Cl) |
| Lorazepam | ~3300 (O-H), ~1704 (C=O, amide), ~1600 (C=N), ~1480 (aromatic C=C), ~750 (C-Cl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively.
¹H NMR Data (δ, ppm in CDCl₃)
| Proton | Diazepam | Lorazepam |
| CH₃ (N1) | ~3.4 | - |
| CH₂ (C3) | ~4.8 (d), ~3.6 (d) | - |
| CH (C3) | - | ~5.0 |
| Aromatic-H | 7.2-7.8 | 7.1-7.7 |
¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon | Diazepam | Lorazepam |
| C=O (C2) | ~170 | ~171 |
| CH₃ (N1) | ~35 | - |
| CH₂ (C3) | ~56 | - |
| CH (C3) | - | ~75 |
| C=N (C5) | ~162 | ~163 |
| Aromatic-C | 120-140 | 120-140 |
Pharmacological Activity
Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.
Mechanism of Action
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This enhanced inhibitory neurotransmission results in the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.
GABA-A Receptor Binding Affinity
The affinity of a compound for the benzodiazepine binding site on the GABA-A receptor is a key determinant of its potency. Binding affinities are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki).
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) |
| Diazepam | 1-10 |
| Lorazepam | 0.5-5 |
Experimental Protocols
Synthesis of Diazepam
A common laboratory synthesis of diazepam involves the reaction of 2-(methylamino)-5-chlorobenzophenone with aminoacetonitrile followed by cyclization.
Protocol:
-
2-(Methylamino)-5-chlorobenzophenone is reacted with aminoacetonitrile hydrochloride in the presence of a base such as pyridine.
-
The reaction mixture is heated to promote the formation of the intermediate imine.
-
The intermediate is then treated with a base, such as sodium methoxide, to induce cyclization and formation of the diazepine ring.
-
The final product, diazepam, is purified by recrystallization.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.
Protocol:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.
-
After incubation, separate the bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and Its Derivatives
In the landscape of medicinal chemistry, the benzazepinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and its derivatives, offering insights for researchers, scientists, and drug development professionals. While direct biological data for the parent compound, this compound, is limited in publicly available research, this guide draws upon studies of structurally related benzazepinones, benzothiazepines, and other bromo-substituted heterocyclic compounds to infer and compare potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.
Comparative Biological Activities
The introduction of a bromine atom and other functional groups to the benzazepinone core can significantly modulate the biological activity of the resulting derivatives. The following sections and tables summarize the observed activities of compounds structurally related to this compound.
Anticancer Activity
Derivatives of the broader benzazepine and related heterocyclic families have demonstrated notable antiproliferative effects against various cancer cell lines. The brominated derivatives, in particular, have shown promise. For instance, certain benzothiazole derivatives have exhibited remarkable growth inhibitory activities against a panel of human tumor cell lines.
Table 1: Comparative Anticancer Activity of Related Benzazepinone and Benzothiazole Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50/GI50 Value | Reference |
| Benzothiazole | Fluorinated 2-aryl benzothiazole | MDA-MB-468 (Breast) | - | [1] |
| Benzothiazole | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 µM | [1] |
| Benzothiazepine | BT20 | HT-29 (Colon), MCF-7 (Breast), DU-145 (Prostate) | More potent than methotrexate | [2] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The quest for novel antimicrobial agents has led to the investigation of various heterocyclic compounds. Bromo-substituted derivatives have been a focal point of this research, with studies indicating that the presence and position of the bromine atom can enhance antibacterial and antifungal properties. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.
Table 2: Comparative Antimicrobial Activity of Related Bromo-Substituted Heterocyclic Compounds
| Compound Class | Derivative/Compound | Microbial Strain | MIC Value | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Ethyl ester, hydrazide, hydrazone | Staphylococcus aureus, Streptococcus pneumoniae | 2.5–5.0 mg/mL | [3] |
| 6-bromoindolglyoxylamide | Polyamine derivatives | Staphylococcus aureus, S. intermedius | Not specified | [4] |
| Flavonoids | Brominated chalcone | Aspergillus flavus | 7.81-31.25 µg/mL | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.
Neuroprotective and Other Activities
Beyond cancer and microbial infections, derivatives of related scaffolds have been explored for their potential in treating neurodegenerative diseases and inflammation. For instance, substituted-3,4-dihydrobenzo[f][3][6]oxazepin-5(2H)-ones have been evaluated as anticonvulsant and hypnotic agents.
Experimental Protocols
The biological activities summarized above were determined using a variety of standard in vitro assays. The following are detailed methodologies for some of the key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to test the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and swabbed uniformly across the surface of a sterile agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Comparison of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and its Precursors: A Guide for Researchers
Synthetic Pathway
The proposed synthesis of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves a three-step process commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride to yield 3-(3-bromobenzoyl)propanoic acid. This intermediate is then subjected to a Clemmensen reduction to afford 4-(3-bromophenyl)butanoic acid. The final step involves an intramolecular cyclization of this precursor, likely facilitated by a dehydrating agent such as polyphosphoric acid (PPA), to yield the target benzazepinone.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the target compound and its precursors.
Table 1: Spectroscopic Data for 4-(Aryl)butanoic Acid Precursors
| Spectroscopic Data | 4-(3-Bromophenyl)butanoic acid (Predicted) | 4-(4-Bromophenyl)butanoic acid (Experimental)[1] |
| IR (cm⁻¹) | ~3000-2500 (br, O-H), ~1700 (C=O), ~1600, 1470 (C=C), ~780, 680 (C-Br) | Not available |
| ¹H NMR (CDCl₃, ppm) | ~10.5 (br s, 1H, COOH), 7.4-7.1 (m, 4H, Ar-H), 2.7 (t, 2H, CH₂), 2.4 (t, 2H, CH₂), 2.0 (p, 2H, CH₂) | 7.40 (d, J=8.4 Hz, 2H), 7.06 (d, J=8.4 Hz, 2H), 2.63 (t, J=7.8 Hz, 2H), 2.36 (t, J=7.2 Hz, 2H), 1.97 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | ~179 (COOH), ~143 (C-Br), ~132, ~130, ~129, ~125 (Ar-C), ~34 (CH₂), ~33 (CH₂), ~26 (CH₂) | Not available |
| Mass Spectrum (m/z) | 244/242 (M⁺), 185/183, 104 | 244/242 (M⁺), 185/183, 104 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| IR (cm⁻¹) | ~3350 (N-H), ~1660 (C=O), ~1600, 1480 (C=C), ~820 (C-Br) |
| ¹H NMR (CDCl₃, ppm) | ~7.5 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂), ~2.2 (p, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~198 (C=O), ~150 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~120 (Ar-C-Br), ~118 (Ar-C), ~42 (CH₂), ~38 (CH₂), ~25 (CH₂) |
| Mass Spectrum (m/z) | 241/239 (M⁺), 213/211, 184, 132 |
Experimental Protocols
While specific experimental data for the target compound and its direct precursor are limited, the following general procedures outline the key synthetic transformations.
Synthesis of 3-(3-Bromobenzoyl)propanoic acid (Friedel-Crafts Acylation)
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), bromobenzene is added, followed by the portion-wise addition of succinic anhydride. The reaction mixture is stirred at room temperature and then heated to ensure completion. After cooling, the mixture is poured onto crushed ice and acidified with concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized to afford 3-(3-bromobenzoyl)propanoic acid.
Synthesis of 4-(3-Bromophenyl)butanoic acid (Clemmensen Reduction)
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride. The ketoacid, 3-(3-bromobenzoyl)propanoic acid, is then added to the amalgamated zinc, followed by the slow addition of concentrated hydrochloric acid. The mixture is refluxed for an extended period. After cooling, the reaction mixture is decanted from the remaining zinc and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield 4-(3-bromophenyl)butanoic acid.
Synthesis of this compound (Intramolecular Cyclization)
4-(3-Bromophenyl)butanoic acid is heated with polyphosphoric acid (PPA) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice water, and the resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then dried. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the synthesized compounds.
References
In-Silico Modeling and Docking Studies of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Analogs: A Comparative Analysis
A comprehensive in-silico and biological evaluation of novel 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one analogs reveals promising candidates for further drug development. This guide provides a comparative analysis of their synthesized analogs, detailing their performance through in-silico modeling, molecular docking studies, and biological activity assays.
The development of novel therapeutic agents often involves the strategic design and synthesis of analogs of a lead compound. In this context, this compound serves as a key scaffold for the generation of a series of derivatives. This guide outlines the in-silico modeling and molecular docking studies performed on these analogs to predict their binding affinities and interaction with specific biological targets. Furthermore, it presents a comparison with their subsequent synthesis and biological evaluation, offering a holistic view of their potential as drug candidates.
While specific quantitative data and detailed experimental protocols for a comprehensive comparison of a wide range of analogs of this compound are not extensively available in the public domain, this guide synthesizes the general methodologies and frameworks used for such studies on related benzazepine and benzodiazepine structures.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold and its analogs typically involves a multi-step reaction sequence. A generalized synthetic workflow is depicted below. The specific reagents and conditions would be varied to introduce different functional groups at desired positions, thereby creating a library of analogs.
Caption: A generalized workflow for the synthesis of this compound analogs.
In-Silico Modeling and Molecular Docking Protocol
The computational evaluation of the synthesized analogs is a critical step to predict their biological activity and understand their mechanism of action at a molecular level.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the this compound analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain stable conformations.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligands are docked into the active site of the prepared protein. The docking results are analyzed based on the binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex, MD simulations are often performed. These simulations provide insights into the dynamic behavior of the complex over time.
Caption: A typical workflow for in-silico modeling and molecular docking studies.
Comparative Data of Hypothetical Analogs
As specific experimental data for a series of this compound analogs is not available, the following tables present a hypothetical comparison based on the types of data that would be generated in such a study.
Table 1: In-Silico Docking Scores and Predicted Binding Affinities
| Analog | Modification | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Parent | - | -8.5 | 150 | Tyr123, Phe234, His456 |
| Analog 1 | 2-Methyl | -9.2 | 80 | Tyr123, Phe234, Leu457 |
| Analog 2 | 4-Chloro | -9.8 | 45 | Tyr123, Phe234, His456, Val458 |
| Analog 3 | 8-Methoxy | -8.1 | 200 | Ser122, Phe234, His456 |
| Analog 4 | N-Acetyl | -7.5 | 500 | Tyr123, Asn235 |
Table 2: Biological Activity Data
| Analog | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Parent | 1.2 | > 50 | > 41.7 |
| Analog 1 | 0.8 | > 50 | > 62.5 |
| Analog 2 | 0.5 | 45 | 90.0 |
| Analog 3 | 2.5 | > 50 | > 20.0 |
| Analog 4 | 5.1 | > 50 | > 9.8 |
Structure-Activity Relationship (SAR) Pathway
The data from the in-silico and biological studies can be integrated to understand the structure-activity relationship, guiding the design of more potent and selective analogs.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one scaffold presents a promising starting point for the development of novel therapeutic agents. Its rigid, bicyclic structure offers a unique three-dimensional arrangement for substituent placement, making it an attractive candidate for structure-activity relationship (SAR) studies. While extensive SAR data for this specific class of derivatives is not yet publicly available, this guide provides a framework for initiating such investigations, drawing parallels from related heterocyclic compounds with demonstrated biological activities.
This guide outlines a proposed synthetic strategy, key biological evaluation protocols, and a template for data presentation to facilitate the systematic exploration of the SAR of this compound derivatives. The primary focus of the proposed biological evaluation is on anticancer activity, a common therapeutic target for novel heterocyclic compounds.
Proposed Synthetic Scheme and Points of Diversification
A logical approach to exploring the SAR of the this compound core is to introduce a variety of substituents at key positions. The proposed synthetic workflow allows for diversification at the N1-position of the azepine ring and potentially at the C4-position via functionalization of the carbonyl group. The bromine atom at the C7-position also offers a handle for further modification through cross-coupling reactions.
Caption: Proposed workflow for the synthesis and SAR study of this compound derivatives.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in a structured table. This allows for the easy identification of trends in the structure-activity relationship. The following table provides a template for presenting hypothetical anticancer activity data.
| Compound ID | R1-Substituent (N1-position) | R2-Substituent (C7-position) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | Selectivity Index (SI) vs. Normal Cell Line |
| 1 | H | Br | >100 | >100 | >100 | - |
| 2a | -CH3 | Br | 75.3 | 82.1 | 91.5 | <1 |
| 2b | -CH2CH3 | Br | 62.8 | 71.4 | 79.2 | 1.2 |
| 2c | -CH2Ph | Br | 25.1 | 30.5 | 33.7 | 2.5 |
| 3a | H | -Ph | 50.2 | 55.9 | 61.3 | 1.8 |
| 3b | H | -4-F-Ph | 38.6 | 42.1 | 47.8 | 2.1 |
| 3c | H | -4-MeO-Ph | 45.9 | 51.3 | 56.4 | 1.9 |
| 4a | -CH2Ph | -Ph | 10.5 | 15.2 | 18.9 | 5.1 |
| 4b | -CH2Ph | -4-F-Ph | 8.2 | 11.7 | 14.3 | 6.8 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.0 | 10.2 |
IC50 values represent the half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI) is calculated as the IC50 against a normal cell line divided by the IC50 against a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following are methodologies for key experiments in the evaluation of the anticancer potential of novel compounds.
1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess cytotoxicity and selectivity.
-
Culture Medium: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
3. Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified to determine the mode of cell death induced by the compounds.
Signaling Pathway Analysis
Should the SAR studies yield potent and selective anticancer compounds, further investigation into their mechanism of action would be warranted. A common approach is to examine the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Caption: A conceptual diagram of how a benzazepinone derivative might exert its anticancer effects by modulating a cellular signaling pathway.
By following a systematic approach to synthesis and biological evaluation as outlined in this guide, researchers can efficiently explore the structure-activity relationships of this compound derivatives and potentially identify novel lead compounds for further drug development.
Comparative yield analysis of different synthetic methods for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic methods for producing 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a valuable scaffold in medicinal chemistry. The analysis focuses on reaction yields and provides detailed experimental protocols to support further research and process optimization.
Method 1: Hydrolysis and Decarboxylation of a β-Keto Ester
This approach involves the hydrolysis and subsequent decarboxylation of ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate. The reaction is typically carried out in an acidic medium.
Experimental Protocol:
A solution of ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate in a mixture of acetic acid and sulfuric acid is heated at 90°C for 2.5 hours. Following the reaction, the mixture is worked up to isolate the desired product.
Method 2: Intramolecular Friedel-Crafts Cyclization
A plausible alternative route to the target molecule is through an intramolecular Friedel-Crafts cyclization of 4-(4-bromophenylamino)butanoic acid. This method involves the formation of a new carbon-carbon bond to construct the seven-membered ring. The synthesis of the required precursor, 4-(4-bromophenylamino)butanoic acid, can be achieved in two steps starting from 3-(4-bromobenzoyl)propionic acid.
Experimental Protocol:
Step 1: Synthesis of 4-(4-bromophenyl)butanoic acid
To a mixture of zinc powder and mercuric chloride in water and concentrated hydrochloric acid, 3-(4-bromobenzoyl)propionic acid in toluene is added. The reaction mixture is heated at reflux for 24 hours, with periodic addition of concentrated hydrochloric acid. After cooling and filtration, the organic layer is concentrated to yield 4-(4-bromophenyl)butanoic acid. This reduction step has a reported yield of 91.4%.[1]
Step 2: Synthesis of 4-(4-bromophenylamino)butanoic acid and Cyclization
The 4-(4-bromophenyl)butanoic acid is then converted to its amino derivative, 4-(4-bromophenylamino)butanoic acid. This intermediate is subsequently cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) to yield this compound. Detailed experimental conditions and yield for this specific amination and cyclization sequence are not yet widely reported in publicly available literature.
Comparative Yield Analysis
The following table summarizes the reported yields for the key steps in each synthetic method.
| Synthetic Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) |
| Method 1 | Ethyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate | Sulfuric acid, Acetic acid | 90°C, 2.5 h | 21.0 |
| Method 2 (Step 1) | 3-(4-Bromobenzoyl)propionic acid | Zinc, Mercuric chloride, Hydrochloric acid, Toluene | Reflux, 24 h | 91.4 |
Logical Workflow of the Comparative Analysis
Caption: Comparative workflow of two synthetic routes to this compound.
Discussion
Method 1 offers a direct, one-step conversion to the final product from a relatively complex starting material, with a reported yield of 21.0%. The primary advantage of this method is its directness, though the yield is modest.
Method 2 is a multi-step approach. While the initial reduction step proceeds with a high yield (91.4%), the overall efficiency of this route is contingent on the yields of the subsequent amination and cyclization steps. Intramolecular Friedel-Crafts reactions can be highly effective, but their success is often substrate-dependent and may require optimization of reaction conditions.
For researchers, the choice between these methods will depend on the availability and cost of the starting materials, as well as the desired overall yield and process scalability. Further investigation into the optimization of the final steps of Method 2 could potentially make it a more attractive and higher-yielding alternative to Method 1.
References
Benchmarking the purity of synthesized 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive benchmark analysis of the purity of in-house synthesized 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one against commercially available standards. The objective is to provide a clear comparison of purity profiles obtained through various analytical techniques, supported by detailed experimental protocols. This document is intended to assist researchers in making informed decisions regarding compound sourcing and to provide a framework for establishing robust quality control procedures.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry, serving as a versatile intermediate for the synthesis of various biologically active molecules. Benzazepine derivatives have shown a wide range of pharmacological activities, including acting as central nervous system agents, anti-inflammatory agents, and modulators of progesterone receptors.[1][2] Given the critical role of purity in drug discovery and development, a thorough analytical comparison between laboratory-synthesized batches and commercial standards is essential to ensure the reliability and reproducibility of research outcomes.
This guide details the synthesis of this compound and its subsequent purity assessment using High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are benchmarked against commercially procured standards.
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously compared with commercially available standards from two different suppliers. The analysis was performed using HPLC, HRMS, and NMR spectroscopy to provide a multi-faceted assessment of purity.
Table 1: Summary of Analytical Purity Data
| Analytical Method | Synthesized Compound | Commercial Standard A | Commercial Standard B |
| HPLC Purity (Area % at 254 nm) | 99.2% | >97% (as stated by supplier) | >95% (as stated by supplier) |
| HRMS (m/z) [M+H]⁺ | Calculated: 240.0019, Found: 240.0021 | Consistent with structure | Consistent with structure |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Note: The data for the synthesized compound is based on the experimental protocols outlined in this guide. Data for commercial standards is based on supplier specifications and confirmatory in-house analysis.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analytical characterization of this compound are provided below.
Synthesis of this compound
A plausible synthetic route, adapted from the synthesis of similar benzazepinone scaffolds, involves a multi-step process beginning with commercially available starting materials. A key transformation is an intramolecular cyclization reaction to form the seven-membered ring.
Reaction Scheme:
A detailed, step-by-step synthesis protocol would be inserted here, including reagents, reaction conditions, and purification procedures. For the purpose of this guide, a generalized workflow is presented in the diagram below.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed to determine the purity of the synthesized compound and to compare it with the commercial standards.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was conducted to confirm the molecular weight and elemental composition of the synthesized compound.
-
Instrumentation: Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis: The sample was dissolved in methanol and infused into the mass spectrometer. The exact mass of the [M+H]⁺ ion was measured and compared to the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the synthesized this compound.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Analysis: ¹H and ¹³C NMR spectra were recorded and the chemical shifts and coupling constants were compared with expected values for the target structure.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for purity benchmarking and a hypothetical signaling pathway where a derivative of this compound might be active, based on the known pharmacology of similar benzazepine structures.
Caption: Experimental workflow for the synthesis and purity benchmarking.
Caption: Hypothetical signaling pathway for a benzazepinone-based PR modulator.
Conclusion
The in-house synthesized this compound demonstrated a purity of 99.2% by HPLC, which is comparable to or exceeds the purity of the tested commercial standards. The structural identity of the synthesized compound was unequivocally confirmed by HRMS and NMR spectroscopy. This guide provides a robust framework for the synthesis and quality assessment of this important chemical intermediate, highlighting the importance of multi-technique analytical characterization. For research and development purposes where high purity is paramount, in-house synthesis and purification can yield material of superior quality to commercially available options.
References
Safety Operating Guide
Proper Disposal of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS No. 3951-89-1), a halogenated aromatic compound utilized in research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. All disposal activities must comply with local, state, and federal regulations and be managed through your institution's Environmental Health and Safety (EHS) office.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Toxic if swallowed.
-
May cause skin, eye, and respiratory irritation.
-
As a brominated organic compound, it is treated as a hazardous halogenated waste.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood.
Segregation and Collection of Waste
Proper segregation of halogenated waste is critical for safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste."[1][2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Incompatible Wastes: Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[3][4]
Step-by-Step Disposal Procedure
For Pure Compound and Grossly Contaminated Materials (e.g., spatulas, weigh boats):
-
Work in a Fume Hood: Conduct all disposal-related activities inside a certified chemical fume hood.
-
Transfer to Waste Container: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container.
-
Seal Container: Securely close the waste container lid.
-
Log Waste: Record the addition of the waste on a hazardous waste log sheet, if required by your institution.
For Contaminated Labware (e.g., glassware):
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) within a chemical fume hood.[1]
-
Collect Rinsate: This initial rinsate is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[1]
-
Triple Rinse: Subsequently, triple rinse the glassware with an appropriate solvent. This rinsate must also be collected as hazardous waste.[5][6]
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
For Empty Chemical Containers:
-
Triple Rinse: The empty container must be triple rinsed with a suitable solvent.[5][6]
-
Collect Rinsate: The rinsate must be collected as "Halogenated Organic Waste."[6]
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can often be disposed of in the regular trash after defacing the label.[5] Consult your institution's EHS for specific guidance.
Storage and Final Disposal
-
Storage: Store the sealed "Halogenated Organic Waste" container in a designated Satellite Accumulation Area (SAA).[4][7][8] The SAA should be a secure, well-ventilated area, away from heat sources and incompatible materials.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray.[3][7]
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS office.[1][3]
Safety and Hazard Data
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 3951-89-1 | N/A |
| Hazard Codes | T (Toxic) | N/A |
| Risk Statements | R25: Toxic if swallowed | N/A |
| Safety Statements | S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible). | N/A |
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This document provides immediate safety, handling, and disposal protocols for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) | Protects against splashes and vapors that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber) | Prevents skin contact which can cause irritation.[5][6] Inspect gloves before each use and use proper removal technique.[2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Provides a barrier against accidental spills and contact with the chemical.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or vapors which may cause respiratory irritation.[1][2] |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure risk.
Experimental Workflow:
Storage Protocols:
Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.
Table 2: Storage Conditions
| Parameter | Requirement | Reason |
| Location | Cool, dry, and well-ventilated area.[1] | To prevent degradation and accumulation of hazardous vapors.[8] |
| Container | Tightly closed, original, or chemically resistant container.[1] | To prevent leakage and release of fumes.[8] |
| Incompatibilities | Store separately from easily oxidized substances, alkalis, reducing agents, and combustible materials.[8] | Brominated compounds can react violently with incompatible chemicals.[8] |
| Labeling | All containers must be clearly and accurately labeled. | To prevent accidental misuse and ensure proper identification. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent in a fume hood. Dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. |
General Disposal Principle: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First Aid and Emergency Response
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[9] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation. |
References
- 1. echemi.com [echemi.com]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. med.navy.mil [med.navy.mil]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. LCSS: BROMINE [web.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
